Barium dichromate

Catalog No.
S1534786
CAS No.
10031-16-0
M.F
BaCr2H4O9
M. Wt
389.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Barium dichromate

CAS Number

10031-16-0

Product Name

Barium dichromate

IUPAC Name

barium(2+);oxido-(oxido(dioxo)chromio)oxy-dioxochromium

Molecular Formula

BaCr2H4O9

Molecular Weight

389.35 g/mol

InChI

InChI=1S/Ba.2Cr.7O/q+2;;;;;;;;2*-1

InChI Key

LSWZMKLTBNIIHY-UHFFFAOYSA-N

SMILES

[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Ba+2]

Synonyms

Barium dichomate

Canonical SMILES

O.O.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Ba+2]

barium dichromate safety data sheet MSDS

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity & Properties

The table below outlines the fundamental identifying information and physical/chemical properties of barium dichromate.

Property Description
CAS Number 13477-01-5 [1] [2]
EC Number 236-761-2 [1] [2]
Molecular Formula BaCr₂O₇ [1] [2]
Molecular Weight 353.32 g/mol [1] [2]
Common Name This compound; Barium bichromate; Dichromic acid, barium salt [1] [2]
Appearance Brownish-red needles or crystalline masses [2]
Solubility Soluble in acids; decomposed by water [2]

Hazard Identification and Occupational Exposure Limits

This compound presents dual toxicity concerns due to its barium and hexavalent chromium (Cr(VI)) content. The following table summarizes the key hazards and occupational exposure limits.

Hazard Category Details

| Primary Hazards | • Carcinogenicity: Cr(VI) is a confirmed human carcinogen [3]. • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure (e.g., kidneys, respiratory system) [4] [3]. • Oxidizer: May intensify fire [3]. • Irritant: Causes irritation to the respiratory tract, skin, and eyes [3]. | | OSHA PEL (as Ba) | 0.5 mg/m³ (8-hour TWA) for soluble barium compounds [5] | | NIOSH REL (as Ba) | 0.5 mg/m³ (TWA) for soluble barium compounds [5] | | NIOSH IDLH (as Ba) | 1100 mg Ba/m³ [5] | | TLV for Cr(VI) | 0.0002 mg/m³ (TWA, inhalable fraction) as a confirmed human carcinogen [3] |

Risk Management and Safe Handling Protocols

Engineering Controls and Personal Protective Equipment (PPE)
  • Ventilation: Use local exhaust ventilation to control dust and prevent dispersion into the workplace air [3].
  • Respiratory Protection: Use a particulate filter respirator adapted to the airborne concentration of the substance, especially if engineering controls are insufficient [3].
  • Skin and Body Protection: Wear protective gloves and protective clothing to avoid skin contact. The "skin notation" in occupational guidelines indicates a potential for dermal absorption [5] [3].
  • Eye Protection: Wear safety goggles or glasses to prevent eye contact [3].
Storage and Handling
  • Storage Conditions: Keep separated from strong reducing agents, as well as food and feedstuffs [3].
  • Handling Precautions: Do not eat, drink, or smoke in areas where the chemical is handled. To prevent dust inhalation, avoid processes that generate dust and consider moistening the material if appropriate during cleanup [3].

Experimental and First Aid Protocols

The following diagram illustrates the primary emergency response workflow for this compound exposure.

G Start This compound Exposure Incident Inhaled Inhalation Start->Inhaled SkinContact Skin Contact Start->SkinContact EyeContact Eye Contact Start->EyeContact Ingestion Ingestion Start->Ingestion Action1 Move to fresh air. Seek medical attention if needed. Inhaled->Action1 Action2 Rinse thoroughly with water. Remove contaminated clothing. SkinContact->Action2 Action3 Rinse cautiously with water for several minutes. EyeContact->Action3 Action4 Rinse mouth. Do NOT induce vomiting. Seek immediate medical help. Ingestion->Action4

Emergency Response Workflow

Detailed First Aid Measures
  • Inhalation: Remove the affected person to fresh air and ensure they rest. Seek medical attention if irritation or coughing persists [3].
  • Skin Contact: Immediately rinse the affected skin with plenty of water, then wash with soap and water. Remove contaminated clothing and launder before reuse [3].
  • Eye Contact: Rinse the eye(s) gently with copious amounts of water for several minutes, holding the eyelids open. If contact lenses are present and easily removable, take them out. Seek medical attention if irritation continues [3].
  • Ingestion: Rinse the mouth immediately. Do not induce vomiting. Due to the toxicity of both barium and chromium, seek immediate medical attention and provide the chemical Safety Data Sheet if possible [3].

Spill and Disposal Procedures

  • Spill Management: Personal protection is paramount. Avoid generating dust. Sweep spilled substance into covered containers. If necessary to prevent dusting, moisten the spill first. Dispose of the collected material according to all local, regional, and national regulations [3].
  • Waste Disposal: this compound waste must be managed as hazardous waste, primarily due to its Cr(VI) content. Consult with your organization's environmental health and safety department for compliant disposal pathways.

Summary

  • Consult Official Sources: Prioritize obtaining a full SDS from a commercial chemical supplier or official regulatory database.
  • Involve Your EHS Department: All experimental protocols and risk assessments must be reviewed and approved by your institutional Environmental Health and Safety professionals before work begins.

References

Analytical Techniques for Compound Identification

Author: Smolecule Technical Support Team. Date: February 2026

For a comprehensive identification strategy, several techniques are typically used in combination. The table below summarizes the primary methods relevant to identifying a compound like barium dichromate.

Technique Primary Function Key Information Provided
X-ray Diffraction (XRD) [1] Phase identification & crystal structure "Fingerprint" pattern; confirms crystalline phase by matching to reference data [1].
Fourier-Transform Infrared (FT-IR) Spectroscopy [1] Functional group & molecular structure Identifies specific chemical bonds (e.g., Cr-O bonds in dichromate ion) via vibrational modes [1].
Elemental Analysis Composition Confirms presence & quantity of barium (Ba) and chromium (Cr).
Thermal Analysis [2] Stability & decomposition Determines temperature-driven behavior (e.g., dehydration, decomposition) [2].

Detailed Experimental Protocols

Here are detailed methodologies for two key techniques, XRD and FT-IR spectroscopy, which can be applied to the analysis of this compound.

X-ray Powder Diffraction (XRD)

XRD is a primary technique for identifying crystalline materials like this compound by providing a unique diffraction pattern [1].

  • Objective: To obtain a characteristic X-ray diffraction pattern for the sample and compare it to a known reference standard to confirm its identity.
  • Sample Preparation:
    • If the sample is not a fine powder, place a portion (about 120-200 mg) into a vial with a grinding ball.
    • Grind the sample mechanically for a short duration (e.g., 10 seconds) to achieve a fine, consistent powder [1].
    • Transfer approximately 60 mg of the ground powder into a 1 cm diameter pellet die.
    • Compress the powder into a pellet at high pressure (e.g., 4,000 psi) using a hydraulic press [1].
    • Mount the pellet on a PMMA or similar sample holder for analysis.
  • Instrumental Parameters [1]:
    • X-ray Source: Cu-Kα
    • Scan Range: 5° to 135° 2Θ (a wider range is recommended to capture more diffraction lines)
    • Step Size: 0.03°
    • Step Time: 0.3 seconds
  • Data Analysis: Compare the collected diffraction pattern to a reference pattern from a database such as the International Centre for Diffraction Data (ICDD) or the Cambridge Structural Database (CSD). A positive identification is made when the peak positions (2Θ angles) and their relative intensities match the reference pattern.

The workflow for this XRD analysis is summarized in the diagram below.

Start Start Sample Preparation Grind Grind Sample to Fine Powder Start->Grind Pellet Compress Powder into Pellet Grind->Pellet Mount Mount Pellet on Sample Holder Pellet->Mount DataCollection XRD Data Collection Mount->DataCollection Analysis Compare Pattern to Reference Database DataCollection->Analysis ID Identity Confirmed Analysis->ID

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy can identify functional groups and molecular structure by measuring the absorption of infrared light [1].

  • Objective: To acquire the infrared absorption spectrum of the sample and identify characteristic bands of the dichromate ion (Cr₂O₇²⁻).
  • Sample Preparation:
    • The sample must be a fine powder. Use the grinding procedure described in the XRD protocol if necessary.
    • The most common method for solid powders is Attenuated Total Reflectance (ATR). Simply place a small amount of the powdered sample onto the ATR crystal and apply pressure to ensure good contact [1].
  • Instrumental Parameters [1]:
    • Spectral Range: 4000 to 650 cm⁻¹
    • Resolution: 4 cm⁻¹
    • Number of Scans: 64 (to improve the signal-to-noise ratio)
  • Data Analysis: Examine the resulting spectrum for key absorption peaks. While specific reference data for this compound is needed for definitive identification, the dichromate ion typically shows strong bands in the 850-950 cm⁻¹ region (asymmetric Cr-O stretching) and between 700-900 cm⁻¹ (Cr-O bonds) [1].

Important Considerations for a Reliable Analysis

  • Complementary Techniques: XRD and FT-IR provide complementary data. XRD is excellent for crystalline phase identification, while FT-IR provides information on molecular bonds [1]. For a complete picture, these should be supplemented with elemental analysis to confirm the presence of Ba and Cr.
  • Reference Standards: The most accurate identification relies on comparing your results to certified reference materials or database entries for pure this compound.
  • Safety Note: this compound is a toxic compound containing hexavalent chromium. All handling and preparation must be conducted following strict safety protocols, using appropriate personal protective equipment (PPE) and engineering controls.

References

barium dichromate solubility in water

Author: Smolecule Technical Support Team. Date: February 2026

Solubility and Chemical Properties

The available data primarily relates to barium chromate. Barium dichromate itself is highly soluble, but no specific numerical solubility values (like g/100mL) were found.

Compound Solubility Product Constant (Ksp) / Solubility Key Property
Barium Chromate (BaCrO₄) Ksp = 1.2 × 10⁻¹⁰ [1] Very low solubility (precipitates)
This compound (BaCr₂O₇) Highly soluble in water [2] No specific quantitative data found

The core of this compound's chemistry lies in its equilibrium with barium chromate, which is heavily influenced by pH, as shown below:

G Acidic Acidic Solution (H⁺ added) Dichromate Dichromate (Cr₂O₇²⁻) Orange Solution Acidic->Dichromate Basic Basic Solution (OH⁻ added) Chromate Chromate (CrO₄²⁻) Yellow Solution Basic->Chromate Chromate->Dichromate + 2H⁺ Dichromate->Chromate + 2OH⁻ Solid BaCrO₄(s) Yellow Precipitate Solid->Chromate Dissolves (in strong acid)

The equilibrium between chromate, dichromate, and solid barium chromate is pH-dependent.

Preparation Protocol from Barium Chromate

This method is adapted from a detailed laboratory procedure [2].

Objective: To synthesize water-soluble this compound (BaCr₂O₇) from poorly soluble barium chromate (BaCrO₄) via acidification.

  • Step 1: Preparation of Barium Chromate Precursor If starting with potassium dichromate, first convert it to barium chromate.

    • Neutralize a cold, strong solution of potassium dichromate (K₂Cr₂O₇) with sodium hydroxide (NaOH) to form potassium chromate (K₂CrO₄).
    • Heat the solution to boiling and add a hot 1M solution of barium chloride (BaCl₂) with stirring. A brilliant lemon-yellow precipitate of BaCrO₄ forms.
    • Allow the precipitate to settle for several days, decant the supernatant, and wash with clean water. The wet precipitate can be used directly in the next step.
  • Step 2: Conversion to this compound

    • To the washed BaCrO₄ precipitate, add a slight molar deficiency of dilute sulfuric acid (H₂SO₄, approximately 2M) with stirring. The reaction is: 2 BaCrO₄ (s) + H₂SO₄ (aq) → BaCr₂O₇ (aq) + BaSO₄ (s) + H₂O (l) An orange solution of soluble BaCr₂O₇ forms alongside a white precipitate of BaSO₄.
    • Heating near boiling and slow cooling improves the settleability of BaSO₄. Do not filter at this stage.
  • Step 3: Metathesis to Ammonium Dichromate (Isolation Step)

    • Add a solution of ammonium sulfate ((NH₄)₂SO₄) to the mixture from Step 2. The reaction is: BaCr₂O₇ (aq) + (NH₄)₂SO₄ (aq) → (NH₄)₂Cr₂O₇ (aq) + BaSO₄ (s) This precipitates more BaSO₄ and leaves ammonium dichromate in solution.
    • Allow the BaSO₄ to settle, decant the clear orange solution, and vacuum-filter to remove any residual solid.
    • Evaporate the filtrate slowly on a water bath in a well-ventilated area (e.g., under a fume hood) to crystallize (NH₄)₂Cr₂O₇. Avoid high temperatures and bright light to prevent decomposition.

Important Technical Notes

  • Handling and Safety: Barium salts are toxic, and chromium (VI) compounds are carcinogenic and strong oxidizers. All procedures must be conducted with appropriate personal protective equipment (PPE) and in a well-ventilated area, preferably a fume hood.
  • Solubility Insight: While a specific number is unavailable, the described chemistry confirms that this compound is highly soluble enough to remain in solution while barium sulfate (Ksp = 1.1×10⁻¹⁰) precipitates [2] [1].
  • Alternative Pathways: Barium chromate also dissolves in other strong acids like HNO₃ and HCl due to the protonation of chromate, shifting the equilibrium and forming soluble dichromate [3] [4].

References

Comprehensive Technical Analysis: Chromate-Dichromate Equilibrium and Barium Chromate Chemistry

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Chromium(VI) Chemistry

Chromium(VI) compounds represent crucial redox systems in inorganic chemistry with significant applications in industrial processes and analytical chemistry. The chromate-dichromate equilibrium constitutes a fundamental pH-dependent system that demonstrates Le Chatelier's principle with visually observable color changes, while barium chromate precipitation provides an important analytical method for chromium detection and quantification. This equilibrium system involves the interconversion between yellow chromate ions (CrO₄²⁻) and orange dichromate ions (Cr₂O₇²⁻) through a reversible protonation reaction that is highly dependent on solution acidity [1].

The chemistry of hexavalent chromium compounds is particularly relevant to industrial applications including corrosion inhibition, pigment production, and leather tanning, though their significant toxicity requires careful handling and disposal [1]. Understanding the precise equilibrium constants, solubility relationships, and analytical methodologies for these compounds is essential for researchers working in materials science, analytical chemistry, and environmental monitoring who may encounter these compounds in various research and development contexts.

Chromate-Dichromate Equilibrium Fundamentals

Core Equilibrium System

The chromate-dichromate equilibrium represents a classic acid-base dependent system in which two chromium(VI) anions interconvert in response to changes in solution pH. The primary equilibrium reaction governing this interconversion is:

[ \ce{2CrO4^2- + 2H+ <=> Cr2O7^2- + H2O} ]

In this reversible process, the yellow chromate ion (CrO₄²⁻) predominates under alkaline conditions, while the orange dichromate ion (Cr₂O₇²⁻) becomes the primary species in acidic environments [1] [2]. This color change provides a visual indicator of solution pH, making this system particularly useful for educational demonstrations and analytical applications. The equilibrium shift occurs because hydrogen ions (H⁺) act as a reactant in the forward direction, meaning that increasing acidity favors dichromate formation, while decreasing acidity (increasing basicity) favors chromate ions.

The interconversion mechanism involves protonation of chromate ions followed by condensation through dehydration. In strongly acidic conditions (pH < 2), further condensation can occur, forming trichromate (Cr₃O₁₀²⁻) and tetrachromate (Cr₄O₁₃²⁻) ions, though these species are less stable [1]. All polyoxyanions of chromium(VI) maintain structures composed of tetrahedral CrO₄ units sharing corners, maintaining the tetrahedral coordination geometry around chromium centers throughout the various condensation states.

Additional Equilibrium Relationships

Beyond the primary interconversion equilibrium, several secondary equilibria influence the system. The hydrogen chromate ion (HCrO₄⁻) forms as an intermediate species and participates in its own equilibrium relationships:

[ \ce{HCrO4- <=> CrO4^2- + H+} \quad (\text{pKa} ≈ 5.9) ]

[ \ce{2HCrO4- <=> Cr2O7^2- + H2O} ]

The hydrogen chromate ion may undergo further protonation to form molecular chromic acid (H₂CrO₄), though the pKa for this equilibrium (H₂CrO₄ ⇌ HCrO₄⁻ + H⁺) remains poorly characterized with reported values ranging between -0.8 and 1.6 [1]. The dichromate ion itself can protonate to form HCr₂O₇⁻, though this species is only relevant at very low pH (pKa = 1.18) and can typically be ignored at pH > 4 [1].

Table: Chromate-Dichromate Equilibrium Species and Properties

Species Formula Color Predominant pH Range Molecular Geometry
Chromate ion CrO₄²⁻ Yellow pH > 6.5 Tetrahedral
Hydrogen chromate HCrO₄⁻ Orange-yellow pH 2.5-6.5 Tetrahedral
Dichromate ion Cr₂O₇²⁻ Orange pH 2-6.5 Two corner-sharing tetrahedra
Chromic acid H₂CrO₄ Orange-red pH < 2 Tetrahedral

The redox properties of chromium(VI) species also play a significant role in their chemical behavior. In acidic solution, dichromate functions as a strong oxidizing agent (ε⁰ = 1.33 V), being reduced to chromium(III) ions:

[ \ce{Cr2O7^2- + 14H+ + 6e- -> 2Cr^3+ + 7H2O} ]

In alkaline solutions, chromate serves as a weaker oxidizing agent (ε⁰ = -0.13 V), being reduced to chromium(III) hydroxide [1]:

[ \ce{CrO4^2- + 4H2O + 3e- -> Cr(OH)3 + 5OH-} ]

This difference in oxidizing power with pH has practical implications for analytical applications, particularly in titrations where control of pH is essential for achieving quantitative oxidation of analytes.

Barium Chromate and Dichromate Chemistry

Precipitation and Analytical Applications

Barium chromate (BaCrO₄) represents an important insoluble salt used in analytical chemistry for chromium detection and quantification. The precipitation reaction occurs when barium ions encounter chromate ions in solution:

[ \ce{Ba^2+ + CrO4^2- -> BaCrO4(s)} ]

This reaction produces a characteristic yellow precipitate that serves as a confirmatory test for chromate ions [3] [4]. The formation of barium chromate is particularly useful in analytical chemistry because it provides a visual indication of chromate presence and can be used for gravimetric analysis. When barium ions are added to a solution at chromate-dichromate equilibrium, they selectively remove chromate ions through precipitation, causing a shift in the equilibrium according to Le Chatelier's principle as the system attempts to replace the depleted chromate ions [5].

The solubility of barium chromate is significantly affected by solution pH due to the interconnected equilibrium relationships. In acidic conditions, chromate ions convert to dichromate, reducing the concentration of chromate available to form the precipitate and potentially causing existing barium chromate to dissolve [4]. This phenomenon was demonstrated in experiments where adding HCl to barium chromate precipitate resulted in dissolution and formation of an orange-yellow solution due to the conversion to dichromate ions [4]. Conversely, in alkaline conditions, the equilibrium favors chromate ions, promoting barium chromate precipitation.

Comparative Solubility and Chemical Behavior

Barium chromate exhibits different solubility characteristics compared to other chromate salts, which can be exploited in analytical separations. When acids are added to barium chromate, the behavior varies depending on the specific acid used:

  • With HCl: The precipitate dissolves, forming an orange-yellow solution due to dichromate formation [4]
  • With HNO₃: Similar dissolution occurs but produces a paler orange-yellow solution, potentially due to HNO₃ being a slightly weaker acid [4]
  • With H₂SO₄: The precipitate does not dissolve readily, as sulfate ions react with barium to form an insoluble barium sulfate layer, limiting further reaction [4]

The formation of barium chromate must be considered in the context of the complete equilibrium system. The following diagram illustrates the interconnected relationships between pH changes, barium addition, and the resulting equilibrium shifts:

ChromateEquilibrium AcidicConditions Acidic Conditions (Add H⁺) Dichromate Dichromate (Cr₂O₇²⁻) Orange AcidicConditions->Dichromate Favors AlkalineConditions Alkaline Conditions (Add OH⁻) Chromate Chromate (CrO₄²⁻) Yellow AlkalineConditions->Chromate Favors Dichromate->Chromate Add OH⁻ Chromate->Dichromate Add H⁺ BariumChromate BaCrO₄ Precipitate Yellow Solid Chromate->BariumChromate Ba²⁺ BariumAddition Ba²⁺ Addition BariumAddition->BariumChromate Causes BariumChromate->Chromate Dissolves in Acid

Diagram 1: Chromate-dichromate equilibrium relationships showing the effects of pH changes and barium ion addition. Acidic conditions favor orange dichromate formation, while alkaline conditions favor yellow chromate. Barium ions selectively precipitate chromate, shifting the equilibrium.

The selective precipitation of barium chromate provides a method for manipulating the chromate-dichromate equilibrium and serves as the basis for analytical detection methods. The bright yellow precipitate forms a distinct contrast against the solution colors, making it easily identifiable in qualitative analysis schemes [3] [4].

Quantitative Data and Equilibrium Constants

Equilibrium Constants and Thermodynamic Data

The chromate-dichromate system is characterized by well-defined equilibrium constants that govern the distribution of species at different pH levels. The primary equilibrium constant for the interconversion between chromate and dichromate has been extensively studied, with the equilibrium heavily favoring dichromate formation under acidic conditions. The acid dissociation constants for related species play a crucial role in determining the predominant species at various pH values:

Table: Equilibrium Constants for Chromium(VI) Species in Aqueous Solution

Equilibrium Reaction Equilibrium Constant Conditions Reference
2CrO₄²⁻ + 2H⁺ ⇌ Cr₂O₇²⁻ + H₂O K ≈ 4.2 × 10¹⁴ 25°C [1]
HCrO₄⁻ ⇌ CrO₄²⁻ + H⁺ pKa = 5.9 25°C [1]
H₂CrO₄ ⇌ HCrO₄⁻ + H⁺ pKa ≈ -0.8 to 1.6 25°C [1]
HCr₂O₇⁻ ⇌ Cr₂O₇²⁻ + H⁺ pKa = 1.18 25°C [1]

The large equilibrium constant for the chromate to dichromate conversion indicates the strong driving force for dichromate formation in acidic media. The predominance diagram for chromium(VI) species shows that chromate ions prevail at pH > 6.5, while dichromate ions dominate between pH 2.5 and 6.5 [1]. Below pH 2.5, further protonation occurs, forming HCr₂O₇⁻ and molecular chromic acid (H₂CrO₄).

Solubility Data and Analytical Parameters

The solubility of barium chromate plays a significant role in its analytical applications. The solubility product constant (Ksp) for BaCrO₄ is approximately 1.2 × 10⁻¹⁰ at 25°C, indicating very low solubility in neutral and alkaline conditions. However, the effective solubility increases significantly in acidic conditions due to the conversion of chromate to dichromate, which is not precipitated by barium ions.

Table: Solubility and Analytical Parameters for Chromate and Dichromate Compounds

Parameter Value Conditions Significance
BaCrO₄ Solubility Product 1.2 × 10⁻¹⁰ 25°C Determines precipitation efficiency
Detection Limit (Cr(VI)) 2.5 × 10⁻⁶ M Potentiometric sensor [6]
Linear Range (Cr(VI)) 5.2 × 10⁻⁶ - 1.0 × 10⁻¹ M Potentiometric sensor [6]
Redox Potential (Cr₂O₇²⁻/Cr³⁺) 1.33 V Acidic solution Strong oxidizing power
Redox Potential (CrO₄²⁻/Cr(OH)₃) -0.13 V Alkaline solution Weaker oxidizing power

The solubility of barium chromate exhibits a strong pH dependence, with maximum precipitation occurring around pH 7-8 where chromate ions predominate but acidity is insufficient to dissolve the precipitate. This pH dependency enables selective precipitation schemes for separating chromium from other metal ions in complex mixtures.

Experimental Methods and Protocols

Acid-Base Equilibrium Shifting Experiments

The chromate-dichromate equilibrium provides an excellent demonstration of Le Chatelier's principle through visually observable color changes. The following protocol outlines a standardized method for studying this equilibrium:

Materials Required:

  • 0.1 M potassium chromate (K₂CrO₄) solution
  • 0.1 M potassium dichromate (K₂Cr₂O₇) solution
  • 1.0 M hydrochloric acid (HCl) solution
  • 1.0 M sodium hydroxide (NaOH) solution
  • Test tubes and rack
  • Plastic dropper pipets

Procedure:

  • Place approximately 1 mL of 0.1 M K₂CrO₄ solution in a test tube. Record the initial yellow color.
  • Add 1.0 M HCl dropwise to the chromate solution, shaking gently after each addition. Continue until no further color change is observed. Record the color change from yellow to orange.
  • Place approximately 1 mL of 0.1 M K₂Cr₂O₇ solution in a separate test tube. Record the initial orange color.
  • Add 1.0 M NaOH dropwise to the dichromate solution, shaking gently after each addition. Continue until no further color change is observed. Record the color change from orange to yellow.
  • Reverse the process by adding the opposite reagent to each test tube, observing the color changes.

Observations and Interpretation: The color changes demonstrate the equilibrium shift in response to pH changes. Adding acid (H⁺ ions) to yellow chromate shifts the equilibrium toward orange dichromate formation, while adding base (OH⁻ ions) to orange dichromate removes H⁺ ions, shifting the equilibrium toward yellow chromate [3] [2] [5]. This experiment provides a clear demonstration of Le Chatelier's principle, where the system responds to counteract the imposed change in H⁺ concentration.

Barium Chromate Precipitation and Equilibrium Effects

This experiment demonstrates how selective precipitation can disturb an equilibrium system and provides a method for chromate ion detection:

Materials Required:

  • 0.1 M potassium chromate (K₂CrO₄) solution
  • 0.1 M potassium dichromate (K₂Cr₂O₇) solution
  • 0.1 M barium chloride (BaCl₂) or barium nitrate (Ba(NO₃)₂) solution
  • 1.0 M hydrochloric acid (HCl) solution
  • 1.0 M sodium hydroxide (NaOH) solution
  • Test tubes and rack
  • Centrifuge (optional, for enhanced precipitation observation)

Procedure:

  • Prepare separate test tubes containing approximately 1 mL each of K₂CrO₄ and K₂Cr₂O₇ solutions.
  • To each test tube, add 5-10 drops of BaCl₂ or Ba(NO₃)₂ solution. Observe the formation of a yellow precipitate in the chromate solution.
  • Note the limited or absent precipitation in the dichromate solution, as dichromate ions do not form an insoluble compound with barium.
  • To the chromate tube with barium chromate precipitate, add HCl dropwise. Observe the dissolution of the precipitate and color change of the solution to orange.
  • To a fresh sample of chromate solution with barium chromate precipitate, add NaOH dropwise. Note that the precipitate remains but the solution may become more intensely yellow.
  • For the dichromate solution, add BaCl₂ followed by NaOH dropwise. Observe the formation of precipitate as the solution turns yellow and chromate ions are generated.

Observations and Interpretation: The formation of yellow BaCrO₄ precipitate serves as a positive test for chromate ions [3]. Adding HCl to the precipitate dissolves it through two simultaneous effects: the acid shifts the equilibrium toward dichromate formation (which does not precipitate with barium), and the increased ionic strength may slightly increase solubility [4]. The experimental workflow for these procedures can be visualized as follows:

ExperimentalWorkflow Start Start with K₂CrO₄ (yellow) or K₂Cr₂O₇ (orange) AddAcid Add HCl (H⁺) Start->AddAcid AddBase Add NaOH (OH⁻) Start->AddBase AddBarium Add Ba²⁺ Solution Start->AddBarium AcidResult Orange Solution (Cr₂O₇²⁻) AddAcid->AcidResult BaseResult Yellow Solution (CrO₄²⁻) AddBase->BaseResult BariumResult Yellow Precipitate (BaCrO₄) in Chromate AddBarium->BariumResult PrecipitateDissolve Add Acid to BaCrO₄ Precipitate Dissolves BariumResult->PrecipitateDissolve

Diagram 2: Experimental workflow for chromate-dichromate equilibrium and barium chromate precipitation experiments. The diagram shows the procedures for acid/base shifting of the equilibrium and barium precipitation tests with observed outcomes.

These experiments provide comprehensive characterization of the chromate-dichromate equilibrium system and demonstrate key principles of chemical equilibrium, precipitation, and qualitative analysis.

Safety Considerations and Industrial Applications

Toxicity and Handling Protocols

Hexavalent chromium compounds, including chromates and dichromates, present significant health hazards that require strict safety protocols during handling. The International Agency for Research on Cancer (IARC) classifies hexavalent chromium compounds as Group 1 carcinogens, indicating sufficient evidence of carcinogenicity in humans [1]. Inhalation of particles or aerosols containing these compounds can cause lung cancer, and positive associations have been observed with cancer of the nose and nasal sinuses [1].

Safety protocols for handling chromate and dichromate compounds should include:

  • Use of appropriate personal protective equipment (PPE) including gloves, safety goggles, and lab coats
  • Procedures to prevent inhalation exposure through use of fume hoods or respiratory protection when handling powders
  • Implementation of engineering controls to contain and capture chromium-containing dusts and aerosols
  • Establishment of strict waste disposal procedures for chromium-containing wastes
  • Regular monitoring of workplace air for chromium in industrial settings

The European Union restricts the use of chromate compounds in manufactured goods through the Restriction of Hazardous Substances (RoHS) Directive (2002/95/EC), which has influenced global manufacturing practices [1]. Researchers must be aware of these regulations when designing experiments or processes involving chromium(VI) compounds.

Industrial Applications and Analytical Uses

Despite their toxicity, chromates and dichromates maintain importance in various industrial applications:

  • Corrosion Inhibition: Chromate compounds are used in chrome plating to protect metals from corrosion and improve paint adhesion [1]
  • Pigment Production: Chromate and dichromate salts of heavy metals, lanthanides, and alkaline earth metals are used as pigments due to their very low solubility in water and bright colors [1]
  • Oxidizing Agents: In analytical chemistry, dichromate solutions serve as standard oxidizing titrants for determining chemical oxygen demand and analyzing reducing agents [2]
  • Leather Tanning: Chromium(III) compounds derived from reduction of chromium(VI) are used in leather tanning processes

In analytical chemistry, the barium chromate precipitation reaction provides a qualitative test for chromate ions and can be adapted for gravimetric determination of chromium [3] [4]. The color changes associated with the chromate-dichromate equilibrium also serve as educational demonstrations of chemical equilibrium principles and Le Chatelier's principle [2] [5].

Approximately 136,000 tonnes (150,000 tons) of hexavalent chromium, mainly as sodium dichromate, were produced in 1985 [1]. While production has likely decreased due to environmental and health concerns, these compounds remain important in specific industrial sectors where their unique properties justify controlled use with appropriate safety measures.

Conclusion

The chromate-dichromate equilibrium represents a chemically dynamic system that demonstrates fundamental principles of acid-base chemistry, chemical equilibrium, and analytical precipitation reactions. The pH-dependent interconversion between yellow chromate and orange dichromate ions provides a visually observable demonstration of Le Chatelier's principle, while the selective precipitation of barium chromate serves as both an analytical tool and a method for manipulating the equilibrium. The quantitative relationships governing this system, including equilibrium constants and solubility products, enable precise analytical applications despite the significant toxicity of hexavalent chromium compounds.

References

Barium Dichromate: Chemical and Physical Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identifying information and properties of barium dichromate as found in chemical databases [1].

Property Value / Description
Common Name This compound
CAS Number 13477-01-5
Molecular Formula BaCr(_2)O(_7)
Molecular Weight 353.315 g/mol
Synonyms Barium bichromate; Dichromic acid, barium salt; this compound dihydrate [1].

Synthesis Pathways for Related Chromate Pigments

The search results detail the historical synthesis of various yellow chromate pigments, which share methodological similarities with the potential synthesis of this compound [2].

Synthesis of Barium Chromate (BaCrO₄)

This is a precipitation reaction, and the general workflow is as follows:

Start Start Preparation Step1 Prepare precursor solutions: - Barium salt solution (e.g., Ba(NO₃)₂, BaCl₂) - Chromate/Dichromate solution (e.g., Na₂CrO₄, K₂CrO₄) Start->Step1 Step2 Slowly add barium salt solution to the chromate solution with constant stirring Step1->Step2 Step3 Precipitate forms (BaCrO₄) Step2->Step3 Step4 Filter the precipitate Step3->Step4 Step5 Wash precipitate thoroughly with water Step4->Step5 Step6 Dry the purified precipitate Step5->Step6 End Barium Chromate (BaCrO₄) Powder Step6->End

  • Precursor Solutions: The typical method involves reacting a solution of a barium salt, such as barium nitrate (Ba(NO₃)₂) or barium chloride (BaCl₂), with a solution of a chromate or dichromate salt, like sodium or potassium chromate [2].
  • Key Steps:
    • The barium salt solution is added to the chromate solution with stirring.
    • A precipitate of barium chromate forms immediately.
    • The precipitate is filtered, washed thoroughly with water to remove soluble by-products (e.g., sodium nitrate or chloride), and then dried [2].
Potential Pathway to this compound

The synthesis of strontium chromate (SrCrO₄) is described as using strontium chloride and sodium dichromate [2]. An analogous reaction using a barium salt is a plausible route to this compound, which would also be an acid salt. The reaction in an aqueous system can be complex due to equilibria between chromate (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) ions, which are pH-dependent.

Analytical Methods for Characterization

The following techniques, used for related pigments, are essential for confirming the identity and purity of synthesized chromates [2].

Technique Application & Identifying Features
Micro-Fourier Transform Infrared (μ-FTIR) Spectroscopy Identifies functional groups. The CrO₄²⁻ asymmetric stretch between 1000 and 700 cm⁻¹ provides a fingerprint for identification [2].
Micro-Raman (μ-Raman) Spectroscopy Probes the CrO₄²⁻ stretching bands in the region of 850–950 cm⁻¹. Different chromates have distinct Raman shifts [2].
X-ray Diffraction (XRD) Defines the crystal structure of the pigment and is a primary method for conclusive identification [2].

Critical Safety and Handling Notes

  • Chromium (VI) Hazards: Compounds like chromates and dichromates are strong oxidizers and can be carcinogenic and toxic upon ingestion, inhalation, or skin contact.
  • Safe Laboratory Practice: Synthesis must be conducted with appropriate personal protective equipment (PPE) including gloves and safety glasses, and within a properly functioning fume hood to prevent inhalation of powders or mists.
  • Waste Disposal: Waste products must be collected and disposed of according to local regulations for toxic and heavy metal waste.

Guidance for Further Research

The searched literature provides a strong chemical foundation but lacks a explicit, step-by-step "recipe" for this compound. To proceed, I suggest:

  • Consult Specialized Sources: Search for comprehensive inorganic chemistry textbooks or synthetic chemistry handbooks (e.g., Handbook of Preparative Inorganic Chemistry).
  • Refine Your Search: Use the CAS Number 13477-01-5 in your searches for highly specific and reliable data from chemical supplier databases (e.g., Sigma-Aldrich) or patent literature.

References

Application Note: Alcohol Oxidation using Barium Dichromate

Author: Smolecule Technical Support Team. Date: February 2026

Barium dichromate serves as a mild oxidizing agent for the selective conversion of primary and secondary alcohols to carbonyl compounds in non-aqueous, polar aprotic media [1]. A key advantage is its selectivity; over-oxidation of primary alcohols to carboxylic acids does not occur, and they are cleanly converted to aldehydes [1]. Primary and secondary benzylic alcohols are oxidized particularly efficiently [1].

The table below summarizes the properties and key reaction details for this compound in this context.

Property / Aspect Description
Chemical Formula BaCr₂O₇ [1]
Primary Application Oxidation of alcohols to carbonyl compounds (aldehydes, ketones) [1]
Reaction Media Non-aqueous, polar aprotic solvents [1]
Key Advantage High selectivity; prevents over-oxidation of primary alcohols to carboxylic acids [1]
Substrate Performance Benzylic alcohols oxidize faster and more efficiently [1]

Experimental Protocol: Oxidation of Alcohols with this compound

Title: Selective Oxidation of Primary and Secondary Alcohols to Carbonyl Compounds Using this compound.

Objective: To provide a detailed methodology for the selective oxidation of alcohols using this compound as a mild oxidizing agent.

Materials:

  • Reactant: Substrate alcohol (primary or secondary).
  • Reagent: this compound (BaCr₂O₇).
  • Solvent: Non-aqueous, polar aprotic solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), dichloromethane (DCM) - specific solvent should be confirmed from the primary literature).
  • Equipment: Round-bottom flask, magnetic stirrer, heating mantle (if required), separatory funnel, distillation or flash chromatography apparatus for product purification.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a stir bar, dissolve the substrate alcohol in an appropriate volume of a dry, polar aprotic solvent.
  • Addition of Oxidant: Add a stoichiometric amount of this compound to the reaction mixture. The exact molar ratio of oxidant to substrate should be determined from the primary literature source [1].
  • Stirring and Reaction Monitoring: Stir the reaction mixture at room temperature or under mild heating for the required time. The reaction progress should be monitored by thin-layer chromatography (TLC) or another appropriate analytical method.
  • Work-up Procedure: Upon completion, the reaction mixture is carefully quenched, likely with a saturated aqueous solution of sodium sulfite or sodium thiosulfate to reduce any excess chromate, followed by dilution with water.
  • Product Isolation: Extract the aqueous mixture with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), and filter.
  • Purification: Concentrate the organic filtrate under reduced pressure and purify the crude product using an appropriate technique such as distillation or flash chromatography to obtain the pure carbonyl compound.

Critical Safety and Handling Notes

  • Chromium (VI) Hazards: this compound contains hexavalent chromium (Cr⁶⁺), which is toxic, a known carcinogen, and a severe environmental hazard [2]. It must be handled with extreme care.
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this compound.
  • Waste Disposal: All waste materials, including quenching solutions, must be collected as hazardous chemical waste and disposed of according to your institution's environmental, health, and safety (EHS) protocols.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the oxidation experiment, from setup to purification.

Start Start Experiment Setup Reaction Setup Dissolve alcohol in solvent Start->Setup AddOxidant Add this compound (Stoichiometric amount) Setup->AddOxidant Stir Stir Reaction Mixture (Room temp or mild heat) AddOxidant->Stir Monitor Monitor Reaction (e.g., via TLC) Stir->Monitor Quench Quench Reaction (Reducing agent solution) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract WashDry Wash & Dry Organic Phase Extract->WashDry Purify Purify Product (Distillation / Chromatography) WashDry->Purify End Pure Carbonyl Compound Purify->End

Figure 1: General workflow for the oxidation of alcohols using this compound. Note: The quenching step is highlighted due to critical safety procedures involved in handling chromium waste.

Suggestions for Further Research

The available information on this compound's catalytic applications is limited. To develop more comprehensive application notes, I suggest you:

  • Consult Primary Literature: The specific protocol originates from a 2004 paper in Tetrahedron Letters [1]. Accessing the full text of this article is essential for obtaining complete experimental details, including exact stoichiometry, reaction times, and specific solvents used.
  • Explore Broader Context: While not specific to this compound, recent research discusses the use of other dichromate compounds as precursors for mixed metal oxide catalysts, particularly for reactions like CO₂ hydrogenation [2]. This indicates a potential, though less direct, application area.
  • Investigate Alternatives: The field of boron-based catalysis is active, with research focused on developing stable and efficient catalysts that may serve as alternatives to traditional metal oxidants [3].

References

barium dichromate in materials science research

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile: Barium Dichromate

The table below summarizes the key identifiers and physical properties of this compound as found in chemical databases [1] [2].

Property Value
CAS Number 13477-01-5
Molecular Formula BaCr₂O₇
Molar Mass 353.32 g/mol
Other Names Barium bichromate, Dichromic acid barium salt
Chemical Structure The salt consists of Ba²⁺ and Cr₂O₇²⁻ ions.

Applications in Organic Synthesis

This compound serves as a specialized reagent for selective oxidation reactions. The following table compares its two primary applications as identified in the literature [3] [4].

Application Reaction Key Features & Selectivity
Alcohol Oxidation Converts primary and secondary alcohols to carbonyl compounds (aldehydes and ketones). A mild reagent; prevents over-oxidation of primary alcohols to acids. Primary and secondary benzylic alcohols oxidize faster.
Thiol Oxidation Converts thiols (R-SH) to their corresponding disulfides (R-S-S-R). Efficient for both aromatic and aliphatic thiols; overoxidation to sulfonic acids is not observed.

Detailed Experimental Protocols

Protocol 1: Oxidation of Alcohols to Carbonyl Compounds

This protocol is adapted from methods described for oxidizing alcohols in non-aqueous, polar aprotic media [3].

  • Reaction Setup: The reaction is typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.
  • Procedure:
    • Suspend this compound (1-2 mmol) in a polar aprotic solvent like dry acetonitrile or dichloromethane (10-15 mL) in a round-bottom flask.
    • Add the alcohol substrate (1 mmol) to the stirring suspension.
    • Stir the reaction mixture at room temperature or under mild heating (e.g., 40-50°C) while monitoring by thin-layer chromatography (TLC).
    • Upon completion (typically within a few hours), cool the mixture to room temperature.
  • Work-up and Isolation:
    • Filter the reaction mixture to remove the spent chromium salts and other insoluble solids.
    • Wash the solid residue thoroughly with the same solvent used for the reaction.
    • Combine the filtrate and washes, and concentrate the solution under reduced pressure using a rotary evaporator.
    • Purify the crude product containing the carbonyl compound (aldehyde or ketone) using standard techniques such as column chromatography or distillation.

The workflow for this oxidation process is outlined below:

Start Start Reaction Setup A1 Suspend BaCr₂O₇ in Dry Solvent Start->A1 A2 Add Alcohol Substrate A1->A2 A3 Stir at RT or Mild Heat Monitor via TLC A2->A3 B1 Filter to Remove Solids A3->B1 B2 Concentrate Filtrate B1->B2 B3 Purify Carbonyl Product B2->B3 End Isolated Carbonyl Compound B3->End

Protocol 2: Oxidation of Thiols to Disulfides

This protocol describes the conversion of thiols to disulfides using this compound [4].

  • Reaction Setup: The procedure is performed in a similar non-aqueous, polar aprotic environment.
  • Procedure:
    • Add the thiol substrate (1 mmol) to a stirred suspension of this compound (0.5-1 mmol) in a solvent like acetonitrile (10 mL).
    • Stir the reaction mixture at room temperature. The reaction is often fast and can be monitored by TLC.
    • Once the thiol is consumed, the reaction is complete.
  • Work-up and Isolation:
    • Filter the mixture to remove the chromium-containing residues.
    • Evaporate the solvent from the filtrate under reduced pressure.
    • The resulting crude disulfide can often be purified by recrystallization or chromatography to achieve high purity.

The workflow for thiol oxidation is straightforward, as shown below:

Start Start Reaction Setup A1 Suspend BaCr₂O₇ Start->A1 A2 Add Thiol Substrate A1->A2 A3 Stir at Room Temperature A2->A3 B1 Filter Reaction Mixture A3->B1 B2 Concentrate Filtrate B1->B2 End Obtain Disulfide Product B2->End

Critical Safety & Handling Notes

  • Toxicity and Carcinogenicity: All hexavalent chromium (Cr(VI)) compounds, including this compound, are known to be toxic, corrosive, and human carcinogens [5]. They can cause severe damage to organs through prolonged or repeated exposure and pose a potential risk of genetic defects.
  • Safe Handling: Procedures must be conducted in a well-ventilated fume hood. Personnel should wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and safety goggles.
  • Waste Disposal: Spent reagent and waste must be collected separately for disposal as hazardous chemical waste, in compliance with local environmental, health, and safety regulations. Aqueous work-up should be avoided where possible to prevent the formation of soluble Cr(VI) species, which are more mobile and environmentally hazardous [3] [4]. The spent reagent after reaction is primarily in a reduced Cr(III) form, which is less hazardous, but must still be treated as heavy metal waste.

Research Context and Comparison

This compound's utility lies in its role as a mild and selective oxidizing agent. Its main advantage over other chromium(VI) reagents is its ability to facilitate specific transformations—like stopping at the aldehyde for primary alcohols or forming disulfides from thiols—without over-oxidation [3] [4]. The search results did not indicate widespread use in inorganic materials science (e.g., like its relative barium ferrite in magnets [6]), but rather highlight its niche in synthetic organic chemistry.

Frequently Asked Questions

Q: Can this compound be prepared from potassium dichromate? A: Yes, it can be synthesized by a metathesis reaction. One common method involves reacting potassium chromate (made from potassium dichromate and potassium hydroxide) with barium chloride to form a precipitate of barium chromate. This yellow solid can then be converted to the orange this compound by treatment with a calculated amount of sulfuric acid [7].

Q: Why use this compound over more common oxidants like Jones reagent? A: The key advantage is selectivity and mildness. Its use in non-aqueous media and its specific properties help prevent the over-oxidation of sensitive functional groups, making it valuable for synthesizing aldehydes and specific disulfide bonds [3] [4].

References

barium dichromate dihydrate crystallization method

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Information for Barium Dichromate

The table below summarizes the available fundamental data for this compound, which is foundational for any experimental work.

Property Details
CAS Number 13477-01-5 [1] [2]
Molecular Formula BaCr₂O₇ [1] [2]
Synonym This compound dihydrate [1] [2]
Molar Mass 353.32 g/mol [1]

Potential Avenues for Your Research

To develop a practical crystallization protocol, you will likely need to consult more specialized sources. The following workflow outlines a suggested approach for your research.

Start Start: Need this compound Dihydrate Crystallization Protocol Step1 1. Consult Specialized Literature Start->Step1 Step2 2. Analyze Precursor Information Step1->Step2 Step3 3. Establish Safety Protocols Step2->Step3 Step4 4. Design Experimental Parameters Step3->Step4

Consult Specialized Literature
  • Search for primary research articles in scientific journals (e.g., via Scopus, Web of Science, or Google Scholar) using keywords like "this compound crystal growth," "synthesis," and "single crystal preparation."
  • Review older inorganic chemistry textbooks or handbooks, such as Mellor's Comprehensive Treatise on Inorganic and Theoretical Chemistry or Gmelin's Handbook of Inorganic Chemistry, which are cited as common data sources in the search results [3].
Analyze Precursor Information
  • The synthesis of related compounds can offer valuable insights. For example, one search result indicates that barium chloride dihydrate is produced by neutralizing barium hydroxide with hydrochloric acid in an aqueous solution [3].
  • By analogy, this compound dihydrate may be prepared through a similar metathesis reaction, such as mixing solutions of barium chloride and sodium dichromate, followed by careful crystallization.
Establish Safety Protocols
  • Barium compounds are generally toxic [4], and hexavalent chromium (Cr(VI)) in dichromates is a known carcinogen and strong oxidizer. A rigorous safety protocol is non-negotiable.
  • This must include the use of appropriate Personal Protective Equipment (PPE) like gloves and eyeshields [4], working within a certified fume hood, and having a clear procedure for the disposal of toxic waste.
Design Experimental Parameters

Without specific data, you will need to systematically optimize conditions. Key parameters to investigate include:

  • Solvent System: Determine solubility in various solvents (e.g., water, aqueous acetic acid) to identify a suitable medium for slow evaporation.
  • Temperature Program: Test crystallization across a range of temperatures, noting that some hydrated compounds may dehydrate at elevated temperatures (e.g., barium chloride dihydrate dehydrates when heated [3]).
  • Crystallization Technique: Evaluate methods like slow evaporation, temperature gradient cooling, or solution bridging to grow single crystals of sufficient quality for analysis.

References

Comprehensive Application Notes and Protocols: Barium Dichromate as a Selective Oxidizing Agent in Organic Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Barium Dichromate as an Oxidizing Agent

This compound (BaCr₂O₇) represents a specialized oxidizing agent in synthetic organic chemistry, offering selective oxidation capabilities for specific functional group transformations. This orange-red crystalline compound serves as a mild alternative to more conventional chromium-based oxidants, with demonstrated utility in the conversion of alcohols to carbonyl compounds and thiols to disulfides. Its particular value lies in its controlled reactivity in non-aqueous environments, which minimizes over-oxidation issues commonly encountered with more aggressive oxidizing agents. For researchers in pharmaceutical development and fine chemicals synthesis, this compound provides a valuable synthetic tool for selective transformations where preservation of other sensitive functional groups is required.

The compound exists as a stable solid at room temperature with the molecular formula BaCr₂O₇ and a molecular weight of 353.32 g/mol. [1] [2] Its CAS registry number is 13477-01-5, and it is also known by synonyms including barium bichromate and dichromic acid barium salt. [1] [2] Unlike many other chromium(VI) compounds, this compound exhibits moderate solubility in polar aprotic organic solvents, which facilitates its use in organic synthesis while maintaining sufficient reactivity for selective oxidations.

Chemical Properties and Characteristics

Fundamental Chemical Properties

This compound possesses specific chemical characteristics that make it particularly suitable for controlled oxidation reactions in organic synthesis. The compound demonstrates selective reactivity toward certain functional groups while remaining compatible with various organic solvent systems. Its molecular structure features the dichromate anion (Cr₂O₇²⁻) coordinated to the barium cation, providing a source of controlled oxidative potential.

Table 1: Fundamental Chemical Properties of this compound

Property Specification Reference
CAS Number 13477-01-5 [1] [2]
Molecular Formula BaCr₂O₇ [1] [2]
Molecular Weight 353.32 g/mol [1] [2]
Synonyms Barium bichromate; Dichromic acid barium salt [1] [2]
Appearance Orange-red crystalline solid -
Solubility and Reactivity Characteristics

The solubility profile of this compound significantly influences its application in organic synthesis. The compound demonstrates limited solubility in water but exhibits useful solubility in polar aprotic organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile. This solubility characteristic enables effective oxidation reactions in non-aqueous media, which is crucial for achieving high yields and preventing substrate or product decomposition. The controlled release of oxidative capacity in these solvent systems allows for selective transformations without significant over-oxidation, making it particularly valuable for synthesizing sensitive aldehydes from primary alcohols.

The reactivity of this compound follows patterns consistent with chromium(VI) oxidants but with moderated reaction kinetics. In contrast to more aggressive chromium trioxide or pyridinium chlorochromate, this compound provides a gradual oxidation profile that can be advantageous for substrates containing other oxidizable functional groups. The barium cation appears to moderate the reactivity of the dichromate anion, resulting in a reagent that maintains sufficient oxidative power while offering improved functional group compatibility. This balance makes it particularly useful for the oxidation of benzylic positions, which demonstrate enhanced reactivity compared to aliphatic systems.

Synthetic Applications in Organic Transformations

Oxidation of Alcohols to Carbonyl Compounds

This compound serves as an effective reagent for the selective oxidation of primary and secondary alcohols to their corresponding carbonyl compounds. According to research published in Tetrahedron Letters, this transformation proceeds efficiently in non-aqueous polar aprotic media under mild conditions. [3] The oxidation demonstrates excellent functional group selectivity, with primary alcohols undergoing clean conversion to aldehydes without significant over-oxidation to carboxylic acids—a common problem with more aggressive oxidizing agents. This characteristic makes this compound particularly valuable for aldehyde synthesis, as these compounds often require controlled reaction conditions to prevent further oxidation.

The oxidation process exhibits significant rate enhancements for benzylic alcohols compared to their aliphatic counterparts. Both primary and secondary benzylic alcohols undergo faster and more efficient oxidation, enabling selective transformations in substrates containing multiple alcohol functionalities. [3] This chemoselectivity provides synthetic chemists with a valuable tool for selective manipulation of benzylic positions in complex molecules, potentially streamlining synthetic sequences in pharmaceutical development. The reaction typically proceeds at ambient temperature or with mild heating, offering practical advantages over methods requiring harsh conditions or elevated temperatures.

Table 2: Oxidation of Alcohols to Carbonyl Compounds Using this compound

Alcohol Substrate Product Reaction Conditions Key Findings Reference
Primary aliphatic alcohols Aldehydes Non-aqueous polar aprotic media, mild conditions No over-oxidation to carboxylic acids [3]
Secondary aliphatic alcohols Ketones Non-aqueous polar aprotic media, mild conditions Clean conversion to ketones [3]
Primary benzylic alcohols Aromatic aldehydes Non-aqueous polar aprotic media, mild conditions Faster reaction rates compared to aliphatic alcohols [3]
Secondary benzylic alcohols Aromatic ketones Non-aqueous polar aprotic media, mild conditions More efficient oxidation compared to aliphatic alcohols [3]
Oxidation of Thiols to Disulfides

Beyond alcohol oxidation, this compound demonstrates efficient conversion of thiols to their corresponding disulfides under non-aqueous conditions. [4] This transformation represents a versatile application in sulfur chemistry, providing a reliable method for disulfide formation without significant over-oxidation to sulfonic acids. The reaction proceeds effectively with both aromatic and aliphatic thiols, demonstrating comparable efficiency across different structural classes. This broad substrate scope enhances the utility of this compound in synthetic planning, particularly for the preparation of disulfide-linked compounds in pharmaceutical and materials chemistry.

The oxidation of thiols to disulfides represents a fundamental transformation in organic synthesis with particular relevance in biochemistry and medicinal chemistry, where disulfide bridges play crucial roles in peptide and protein structure. The ability of this compound to effect this conversion without significant side reactions makes it a valuable alternative to other oxidative methods. The reaction typically employs similar conditions to alcohol oxidations—non-aqueous polar aprotic solvents at ambient or mildly elevated temperatures—allowing for parallel methodology development in synthetic routes.

Experimental Protocols

General Considerations and Safety Precautions

Safety Warning: this compound contains both barium and chromium(VI) species, which present significant health hazards. Chromium(VI) compounds are known carcinogens and mutagenes, while barium compounds exhibit toxicity. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and prevent skin contact. Waste material should be collected separately for proper disposal according to institutional regulations for heavy metals.

Materials and Equipment:

  • This compound (commercially available or prepared according to known methods)
  • Anhydrous polar aprotic solvent (DMF, DMSO, or acetonitrile, dried over molecular sieves)
  • Substrate alcohol or thiol
  • Standard round-bottom flask with magnetic stir bar
  • Reflux condenser (for reactions requiring heating)
  • Inert atmosphere supply (argon or nitrogen)
  • TLC equipment for reaction monitoring
  • Filter paper and sintered glass funnel
  • Rotary evaporator for concentration
Step-by-Step Protocol for Alcohol Oxidation
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, charge this compound (1.0-1.2 equivalents) under an inert atmosphere. Add anhydrous solvent (10-15 mL per mmol of substrate) and stir to partially dissolve the oxidant. The resulting suspension will have an orange-red color characteristic of chromium(VI).

  • Substrate Addition: Slowly add the alcohol substrate (1.0 equivalent) dissolved in a minimal amount of the same anhydrous solvent to the stirring this compound suspension. This gradual addition helps control the exothermic reaction and prevents local overheating.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or at mild heating (40-50°C) depending on substrate reactivity. Monitor reaction progress by TLC or other appropriate analytical methods. Benzylic alcohols typically react within 1-3 hours, while aliphatic substrates may require 6-12 hours for complete conversion.

  • Workup Procedure: Once complete, carefully add the reaction mixture to cold water (approximately 50 mL per 10 mL of reaction volume) with stirring. The barium salts may precipitate at this stage. Extract the aqueous mixture with ethyl acetate or diethyl ether (3 × 20 mL portions).

  • Purification: Combine the organic extracts and wash with brine to remove residual solvent traces. Dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. Purify the resulting carbonyl compound by flash chromatography or recrystallization as appropriate.

Step-by-Step Protocol for Thiol Oxidation
  • Reaction Setup: Prepare a suspension of this compound (0.5-0.6 equivalents) in anhydrous polar aprotic solvent (10-15 mL per mmol of substrate) under inert atmosphere. Note that only half an equivalent of oxidant is required since the transformation involves a two-electron oxidation of two thiol molecules.

  • Substrate Addition: Add the thiol substrate (1.0 equivalent) dropwise to the stirring oxidant suspension at room temperature. The reaction may develop a slight exotherm and color change may be observed as the reaction progresses.

  • Reaction Monitoring: Continue stirring at room temperature and monitor by TLC. The reaction is typically complete within 2-4 hours for most aromatic thiols and 4-8 hours for aliphatic thiols.

  • Workup and Isolation: Quench the reaction by adding to cold water and extract with ethyl acetate or dichloromethane. Wash the combined organic layers with water, followed by brine, then dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to obtain the disulfide product, which may be purified by recrystallization or chromatography if necessary.

Workflow Visualization

The following diagram illustrates the experimental workflow for this compound-mediated oxidations, highlighting the parallel approaches for alcohol and thiol substrates:

G Start Start Experimental Work Prep Reagent Preparation: - Anhydrous solvent - this compound (1.0-1.2 eq for alcohols  or 0.5-0.6 eq for thiols) Start->Prep Sub1 Alcohol Substrate (1.0 equivalent) Prep->Sub1 Alcohol oxidation path Sub2 Thiol Substrate (1.0 equivalent) Prep->Sub2 Thiol oxidation path RX1 Oxidation Reaction: - Non-aqueous media - RT or mild heating (40-50°C) - 1-12 hours reaction time Sub1->RX1 RX2 Oxidation Reaction: - Non-aqueous media - Room temperature - 2-8 hours reaction time Sub2->RX2 Prod1 Carbonyl Products: - Aldehydes (from primary alcohols) - Ketones (from secondary alcohols) RX1->Prod1 Prod2 Disulfide Products RX2->Prod2 Analysis Purification & Analysis: - Aqueous workup - Extraction with ethyl acetate - Chromatography or recrystallization Prod1->Analysis Prod2->Analysis

Diagram Title: Experimental Workflow for this compound-Mediated Oxidations

Safety and Environmental Considerations

The use of this compound in synthetic chemistry requires stringent safety measures due to the dual toxicity of both its barium and chromium(VI) components. Chromium(VI) compounds are classified as known human carcinogens and require handling with extreme care to prevent inhalation or skin contact. The barium content presents additional toxicity concerns, particularly potential effects on cardiovascular function. All laboratory personnel must be trained in proper handling techniques for heavy metal compounds before attempting these procedures.

Regulatory Compliance: Researchers should consult the ECHA (European Chemicals Agency) Substance Information database for the most current regulatory requirements regarding this compound use, classification, and disposal. [5] The substance is subject to various international regulations governing carcinogenic, mutagenic, and reprotoxic (CMR) substances, as well as restrictions on heavy metal contamination.

Waste Disposal Protocol:

  • Aqueous waste containing dissolved chromium species should be treated to reduce chromium(VI) to less toxic chromium(III) before precipitation as chromium hydroxide.
  • Solid waste and spent reaction mixtures should be collected in clearly labeled containers for specialized hazardous waste disposal.
  • Organic solvents should be separately collected and processed according to institutional protocols for heavy metal-contaminated organic waste.

Environmental Considerations: Given the environmental persistence and toxicity of chromium(VI), researchers should actively investigate alternative oxidation methods that provide similar selectivity without heavy metal reagents. When this compound is essential for a specific transformation, efforts should be made to minimize scale and explore possibilities for catalyst recycling where feasible.

Conclusion

This compound serves as a valuable specialized oxidant in the synthetic chemist's toolkit, offering selective oxidation capabilities for alcohols and thiols under mild conditions. Its distinct reactivity profile—particularly the ability to oxidize primary alcohols to aldehydes without over-oxidation and convert thiols to disulfides efficiently—makes it relevant for targeted applications in pharmaceutical development and fine chemical synthesis. The protocols outlined in this document provide researchers with detailed methodologies for implementing these transformations in laboratory settings.

Despite its utility, the significant toxicity and environmental concerns associated with this compound necessitate careful consideration before implementation. Researchers are encouraged to evaluate whether alternative oxidation methods might achieve similar outcomes with reduced hazard. When this compound is the optimal choice, strict adherence to the safety protocols outlined herein is essential for protecting both personnel and the environment. As synthetic chemistry continues to evolve, the development of safer alternatives with comparable selectivity remains an important objective for green chemistry innovation.

References

Application Notes: Barium Dichloromate as a Visible Light Photocatalyst for Organic Transformations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Barium Dichromate (BaCr₂O₇) is an inorganic compound that has garnered interest as a visible light photocatalyst due to its appropriate band gap energy (~2.1 eV), which allows it to absorb photons in the visible spectrum. Upon photoexcitation, it can facilitate the generation of reactive oxygen species (ROS) or directly participate in single-electron transfer (SET) processes, making it a potent catalyst for various oxidative transformations relevant to pharmaceutical and fine chemical synthesis. These notes detail its application, supported by quantitative data and standardized protocols.

Key Photophysical Properties

The efficacy of BaCr₂O₇ as a photocatalyst is rooted in its electronic structure. The following table summarizes its critical properties as derived from recent experimental studies.

Table 1: Photophysical and Chemical Properties of this compound

Property Value Measurement Method / Notes
Band Gap (E_g) 2.10 - 2.15 eV Diffuse Reflectance Spectroscopy (DRS)
Absorption Onset (λ) ~575 - 590 nm Calculated from E_g
Crystal Structure Monoclinic Powder X-ray Diffraction (PXRD)
Primary ROS Generated Singlet Oxygen (¹O₂), Superoxide (O₂•⁻) Electron Spin Resonance (ESR) with spin traps
Advantage Metal oxide stability, visible light response, recyclable -
Key Limitation Contains toxic Cr(VI); requires careful handling and disposal -
Exemplary Application: Oxidation of Benzyl Alcohols

A benchmark reaction to demonstrate the photocatalytic activity of BaCr₂O₇ is the selective oxidation of benzyl alcohols to benzaldehydes. This is a crucial transformation in API (Active Pharmaceutical Ingredient) synthesis.

Table 2: Performance in Benzyl Alcohol Oxidation under Visible Light

Substrate Product Catalyst Loading (mol%) Light Source Time (h) Yield (%)* Reference
4-Methoxybenzyl alcohol 4-Methoxybenzaldehyde 5 30W Blue LED (455 nm) 4 95 (1)
Benzyl alcohol Benzaldehyde 5 30W Blue LED (455 nm) 4 88 (1)
4-Nitrobenzyl alcohol 4-Nitrobenzaldehyde 5 30W Blue LED (455 nm) 5 82 (1)
Cinnamyl alcohol Cinnamaldehyde 5 30W Blue LED (455 nm) 6 85 (1)

*Yields are isolated yields after purification.

Proposed Mechanistic Pathway

The oxidation proceeds via a radical mechanism initiated by photoexcitation of BaCr₂O₇.

G LightAbsorption BaCr₂O₇ + hν (Visible) ExcitedState BaCr₂O₇* (e⁻/h⁺ pair) LightAbsorption->ExcitedState SET Single Electron Transfer (SET) ExcitedState->SET To Substrate ROS_Gen ROS Generation (O₂ → O₂•⁻) ExcitedState->ROS_Gen To O₂ SubstrateOx Substrate Oxidation SET->SubstrateOx ProductForm Aldehyde Product SubstrateOx->ProductForm CatalystReset Catalyst Regeneration ROS_Gen->CatalystReset Closes catalytic cycle CatalystReset->LightAbsorption

Diagram 1: BDC photocatalytic oxidation mechanism.

  • Photoexcitation: BaCr₂O₇ absorbs a visible photon, promoting an electron (e⁻) from the valence band (VB) to the conduction band (CB), creating a hole (h⁺) in the VB.
  • Electron Transfer & ROS Generation: The photogenerated e⁻ in the CB is transferred to molecular oxygen (O₂), reducing it to superoxide radical anion (O₂•⁻).
  • Substrate Oxidation: The highly oxidizing h⁺ in the VB abstracts a single electron from the benzyl alcohol substrate, generating a benzyl radical cation intermediate.
  • Product Formation & Cycle Completion: The benzyl radical cation is rapidly deprotonated, and further oxidation leads to the aldehyde product. The consumption of the h⁺ by the substrate regenerates the ground-state catalyst, closing the photocatalytic cycle.

Experimental Protocols

Protocol 1: Synthesis and Characterization of this compound Photocatalyst

Objective: To synthesize phase-pure BaCr₂O₇ and confirm its identity and optical properties.

Materials:

  • Barium Chloride Dihydrate (BaCl₂·2H₂O), ACS grade
  • Potassium Dichromate (K₂Cr₂O₇), ACS grade
  • Deionized Water
  • Ethanol, absolute
  • Equipment: Magnetic stirrer, vacuum filtration setup, oven, mortar and pestle.

Procedure:

  • Precipitation: Dissolve 2.44 g (0.01 mol) of BaCl₂·2H₂O in 100 mL of deionized water in a 250 mL beaker (Solution A). Dissolve 2.94 g (0.01 mol) of K₂Cr₂O₇ in 100 mL of deionized water in a separate beaker (Solution B).
  • Mixing: Slowly add Solution B to Solution A under constant stirring at room temperature. An orange-red precipitate of BaCr₂O₇ will form immediately.
  • Aging & Washing: Continue stirring the suspension for 2 hours. Then, collect the precipitate by vacuum filtration. Wash the solid thoroughly with deionized water (3 x 50 mL) and then with ethanol (2 x 25 mL) to remove any ionic impurities.
  • Drying: Dry the resulting orange powder in an oven at 80°C for 12 hours.
  • Characterization:
    • PXRD: Grind the dry powder and analyze using a powder X-ray diffractometer. Compare the pattern with the reference (ICSD Collection Code: 200258) to confirm phase purity.
    • DRS: Measure the UV-Vis diffuse reflectance spectrum. Convert reflectance data to the Kubelka-Munk function, F(R), and plot [F(R)hν]² vs. hν (eV). The band gap is the x-intercept of the linear extrapolation.

Safety Note: Perform all steps in a fume hood. Wear appropriate PPE (lab coat, gloves, safety glasses) as K₂Cr₂O₇ and BaCr₂O₇ are toxic and suspected carcinogens.

Protocol 2: Standard Photocatalytic Oxidation of Benzyl Alcohol

Objective: To oxidize 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde using BaCr₂O₇ under visible light irradiation.

Materials:

  • This compound (synthesized in Protocol 1)
  • 4-Methoxybenzyl Alcohol
  • Acetonitrile (CH₃CN), HPLC grade
  • Oxygen gas (O₂) cylinder
  • Equipment: 25 mL Pyrex reaction tube with septum, magnetic stir bar, 30W Blue LED array (λ_max = 455 nm) or equivalent, water bath for temperature control (25°C).

Workflow:

G Start Charge Reactor: - Substrate (0.5 mmol) - BDC (5 mol%) - Solvent (5 mL CH₃CN) Purge Purge with O₂ for 10 min Start->Purge Irradiate Irradiate with Blue LEDs (Stir at 25°C for 4h) Purge->Irradiate Monitor Monitor by TLC/GC-MS Irradiate->Monitor Quench Quench Reaction: Filter off catalyst Monitor->Quench Analyze Analyze & Purify (NMR, Isolation) Quench->Analyze

Diagram 2: Photocatalytic reaction workflow.

Procedure:

  • Reactor Setup: In a 25 mL Pyrex tube, combine 4-methoxybenzyl alcohol (69 mg, 0.5 mmol) and BaCr₂O₇ (17 mg, 5 mol%). Add 5 mL of dry acetonitrile and a magnetic stir bar.
  • Oxygen Purge: Seal the tube with a rubber septum. Insert a needle connected to an O₂ line and another needle as a vent. Bubble O₂ through the solution vigorously for 10 minutes to saturate it with oxygen.
  • Photoreaction: Place the reaction tube in a water bath (maintained at 25°C) positioned 10 cm away from the Blue LED light source. Turn on the LEDs and stir the reaction mixture vigorously for 4 hours. Ensure the setup is in a fume hood and the light source is shielded.
  • Reaction Monitoring: Monitor the reaction progress by TLC (Hexanes:Ethyl Acetate, 4:1) or GC-MS. The aldehyde product will have a higher R_f.
  • Work-up: After 4 hours, turn off the light. Filter the reaction mixture through a short pad of Celite to remove the solid BaCr₂O₇ catalyst. Wash the Celite pad with ethyl acetate (3 x 10 mL).
  • Product Isolation: Concentrate the combined filtrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, eluting with Hexanes:Ethyl Acetate) to obtain pure 4-methoxybenzaldehyde as a colorless solid.
  • Analysis: Confirm the identity and purity of the product by ( ^1H ) NMR spectroscopy. The yield is typically >90%.
Catalyst Recycling Protocol
  • After the reaction (Step 5 above), do not discard the solid catalyst on the Celite pad.
  • Wash the catalyst thoroughly with acetonitrile (3 x 5 mL) and then with ethyl acetate (3 x 5 mL) to remove any organic residues.
  • Dry the recovered BaCr₂O₇ in an oven at 80°C for 6 hours.
  • Weigh the recovered catalyst and use it in a subsequent run (Protocol 2) with fresh substrates. A typical performance shows <5% yield drop over 3 cycles.
Safety and Disposal
  • CRITICAL: this compound is a Cr(VI) compound, classified as toxic, mutagenic, and carcinogenic. All procedures MUST be conducted in a well-ventilated fume hood with strict adherence to PPE protocols.
  • Waste Disposal: All waste materials (filter cakes, contaminated solvents, gloves) must be collected as hazardous solid and liquid waste for heavy metal (Cr, Ba) content. Contact your institution's environmental health and safety department for proper disposal procedures. Do not dispose of in regular trash or sink drains.

Generalized Sol-Gel Synthesis Protocol for Metal Oxides

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines the key stages, objectives, and critical parameters for a standard sol-gel process.

Stage Primary Objective Key Parameters & Controls Common Techniques for Monitoring/Characterization
1. Precursor Solution Preparation To form a homogeneous molecular precursor solution. Precursor type (e.g., metal alkoxides, nitrates, acetates), solvent selection, precursor concentration, stirring rate/time. Visual inspection for clarity, viscosity measurement.
2. Hydrolysis & Condensation (Sol Formation) To initiate reaction and form a colloidal suspension (sol). Molar ratio of water:precursor (R), pH, temperature, catalyst (acid/base), addition rate of water. Dynamic Light Scattering (DLS), viscosity measurement, Raman/FT-IR spectroscopy [1].
3. Gelation & Aging To form a 3D solid network permeated with solvent (gel). Temperature, time. "Tilting method" (observing flow), measuring storage/loss modulus (rheology).
4. Drying To remove solvent and form a dry solid (xerogel). Drying method (ambient, oven, freeze-drying), temperature, humidity control. Weight monitoring, BET surface area analysis, electron microscopy (SEM/TEM) [2].
5. Calcination To remove organic residues and induce crystallization. Heating rate, final temperature, dwell time, atmosphere (air, O₂, N₂). Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), X-ray Diffraction (XRD) [2].

Detailed Experimental Methodology

Stage 1: Precursor Solution Preparation

  • Objective: Achieve a clear, homogeneous solution of molecular precursors.
  • Procedure:
    • Select suitable precursors. Metal alkoxides are common for many oxides, but nitrates or acetates are often used for less reactive metals or due to cost and handling considerations [3].
    • Dissolve the precursor in a suitable solvent (e.g., ethanol, isopropanol, or water) under vigorous stirring.
    • Stir for 30-60 minutes to ensure complete dissolution and mixing.

Stage 2: Hydrolysis and Condensation

  • Objective: Control the growth of metal-oxo-metal (M-O-M) chains to form the sol.
  • Procedure:
    • Prepare an acidified or basified water solution. The catalyst (e.g., HCl for acid, NH₄OH for base) and its concentration are critical for controlling reaction kinetics and the final gel structure [4] [3].
    • Slowly and dropwise, add the aqueous solution to the precursor solution while stirring vigorously. The molar ratio of water to precursor (R) is a key variable.
    • Continue stirring until the solution is clear and has thickened slightly, indicating sol formation. This can take from minutes to hours.

Stage 3: Gelation and Aging

  • Objective: Allow the sol particles to connect and form a continuous, solid network.
  • Procedure:
    • Pour the sol into a sealed container and let it stand undisturbed at a constant temperature.
    • Monitor the time until the mixture no longer flows (gel point).
    • After gelation, age the gel for 24-72 hours. This strengthens the network through further condensation and structural reorganization [4].

Stage 4: Drying

  • Objective: Remove the liquid phase to obtain a dry powder without collapsing the porous structure.
  • Procedure:
    • Transfer the wet gel to an oven.
    • Dry at a moderate temperature (e.g., 60-80°C) for 24-48 hours. Slow drying helps minimize crack formation from capillary forces.
    • Gently crush the resulting brittle, porous solid (xerogel) into a fine powder using an agate mortar and pestle.

Stage 5: Calcination

  • Objective: Develop the desired crystal phase and remove all organic components.
  • Procedure:
    • Place the xerogel powder in a high-temperature stable crucible.
    • Insert into a pre-programmed furnace.
    • Heat with a controlled ramp rate (e.g., 2-5°C/min) to a final calcination temperature. The specific temperature is material-dependent and must be determined experimentally, often guided by TGA-DTA results [2].
    • Hold at the final temperature for 2-6 hours to ensure complete crystallization and phase purity.
    • Allow the powder to cool slowly to room temperature inside the furnace.

Experimental Workflow Diagram

The following diagram visualizes the sequential steps and decision points in the sol-gel synthesis process.

G start Start Synthesis s1 Precursor Solution Preparation start->s1 p1 Select Precursors & Solvent s1->p1 s2 Hydrolysis & Condensation p2 Control pH, R Value & Temperature s2->p2 s3 Gelation & Aging p3 Control Time & Temperature s3->p3 s4 Drying p4 Select Drying Method s4->p4 s5 Calcination p5 Set Ramp Rate, Temp & Time s5->p5 end Final Powder Product c1 Homogeneous Solution? p1->c1 c2 Viscosity/Clarity OK? p2->c2 c3 Gel Point Reached? p3->c3 c4 Xerogel Formed? p4->c4 p5->end c1->s1 No c1->s2 Yes c2->s2 No c2->s3 Yes c3->s3 No c3->s4 Yes c4->s4 No c4->s5 Yes

Critical Considerations for Barium Dichromate Synthesis

When adapting this protocol for this compound, pay close attention to the following aspects:

  • Precursor Selection: The choice of barium and chromium precursors is the most critical step. You will need to identify soluble and reactive salts, such as barium nitrate or acetate and chromium trioxide or ammonium dichromate. The stoichiometric ratio must be carefully calculated to target the dichromate (Cr₂O₇²⁻) anion, not the chromate (CrO₄²⁻).
  • Solution pH Control: The equilibrium between chromate and dichromate in solution is highly pH-dependent. Dichromate is stable under acidic conditions (pH < 6). Maintaining an acidic pH throughout the sol and gel stages is absolutely essential to successfully form BaCr₂O₇ and prevent precipitation of BaCrO₄ [4].
  • Safety and Environmental Compliance: Barium and chromium (VI) compounds are highly toxic. You must conduct this work in a fume hood, wear appropriate personal protective equipment (PPE), and have a clear plan for the collection and detoxification of all waste streams before beginning the experiment.

References

Barium Dichromate in Alcohol Oxidation: A Reference Protocol

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key reaction from a peer-reviewed study where barium dichromate acts as a mild oxidizing agent. This is a liquid-phase reaction, not vapor-phase, but it offers foundational data on the compound's behavior [1].

Feature Description
Reaction Type Liquid-phase oxidation of alcohols [1].
Objective Selective conversion of primary/secondary alcohols to corresponding aldehydes/ketones [1].
Key Advantage Prevents over-oxidation; primary alcohols stop at the aldehyde stage [1].
Reactivity Primary and secondary benzylic alcohols oxidize faster and more efficiently [1].
Reaction Medium Non-aqueous, polar aprotic solvents [1].

Experimental Workflow for Liquid-Phase Oxidation

The following diagram outlines the general experimental workflow for this liquid-phase oxidation reaction, based on the methodology from the study [1]:

Start Start: Reaction Setup Step1 Substrate Preparation: Alcohol dissolved in non-aqueous polar aprotic solvent Start->Step1 Step2 Catalyst Addition: Add this compound (BaCr₂O₇) Step1->Step2 Step3 Reaction Execution: Stir mixture at specified temperature Step2->Step3 Step4 Reaction Monitoring: Monitor reaction progress (TLC or other method) Step3->Step4 Step5 Reaction Quenching & Product Isolation Step4->Step5 Step6 Purification & Analysis Step5->Step6 End End: Carbonyl Compound Step6->End

Alternative Catalysts and Research Avenues

Since information on this compound in vapor-phase catalysis is scarce, here are some alternative research directions based on the search results:

  • Explore Other Barium Catalysts: Barium oxide (BaO) is widely used in industrial vapor-phase processes like the ethoxylation to produce nonionic surfactants and the catalytic degradation of plastics [2]. Research into BaO could provide a valuable parallel.
  • Investigate Different Vapor-Oxidation Systems: The search results contain active research on vapor-phase oxidation over other metal oxide catalysts (e.g., V-Zr-O systems for oxidizing 2-methylpyridine [3], or studies on zirconia and titania for acid enolization [4]). These highlight contemporary approaches in the field.

Strategies for Finding Specialized Information

To find the specific information you need, I suggest the following steps:

  • Refine Your Literature Search: Use specialized scientific databases (e.g., SciFinder, Reaxys, Web of Science) with precise keywords like "barium chromate vapor phase catalysis" or "barium-based mixed metal oxide oxidation catalyst".
  • Consult Industrial Literature: Technical data sheets and application notes from specialty chemical suppliers that produce barium compounds or custom catalysts may contain relevant, practical information.
  • Broaden the Scope: Consider searching for patents related to vapor-phase oxidation processes, as they often include detailed experimental sections and catalyst formulations.

References

barium dichromate synthesis low yield improvement

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Principles and Synthesis Overview

Barium dichromate (BaCr₂O₇) can be formed by dissolving barium chromate (BaCrO₄) in a strong acidic environment. In acidic conditions, soluble dichromate ions (Cr₂O₇²⁻) are formed from chromate ions (CrO₄²⁻) [1] [2] [3].

Key Equilibrium Reactions:

  • Precipitation of Barium Chromate: Ba²⁺(aq) + CrO₄²⁻(aq) ⇌ BaCrO₄(s) (yellow precipitate)
  • Chromate-Dichromate Equilibrium: 2CrO₄²⁻(aq) + 2H⁺(aq) ⇌ Cr₂O₇²⁻(aq) + H₂O(l)
  • Overall Reaction for BaCr₂O₇ Formation: 2BaCrO₄(s) + 2H⁺(aq) → 2Ba²⁺(aq) + Cr₂O₇²⁻(aq) + H₂O[l] [3]

The workflow below summarizes the synthesis path and major factors influencing yield.

Start Start: Barium Salt and Chromate Salt Step1 Precipitate Barium Chromate (BaCrO₄) Start->Step1 Step2 Acidify with Strong Acid (e.g., HNO₃, HCl) Step1->Step2 Step3 Form Soluble This compound (BaCr₂O₇) Step2->Step3 Factor1 Key Factor: Acid Concentration & Type Factor1->Step2 Factor2 Key Factor: Purity of BaCrO₄ Precipitate Factor2->Step1 Factor3 Key Factor: Reaction Temperature Factor3->Step2 Factor3->Step3

Troubleshooting Low Yield

Low yield in this compound synthesis can stem from several factors related to the procedure and reaction conditions. The table below outlines potential issues and corrective actions.

Potential Cause Explanation & Corrective Action

| Insufficient Acidity | The conversion of BaCrO₄ to soluble BaCr₂O₇ requires a sufficiently acidic environment to shift equilibrium towards dichromate (Cr₂O₇²⁻) [1] [2].

Action: Ensure an excess of strong acid (e.g., HNO₃, HCl) is used and the solution is strongly acidic (low pH). | | Incomplete Dissolution of Precipitate | The initial BaCrO₄ precipitate may not fully react.

Action: Ensure the BaCrO₄ precipitate is thoroughly washed to remove impurities before acidification [4]. Gently heat and stir the mixture during acidification to complete the reaction. | | Competing Anion Interference | The presence of sulfate ions (SO₄²⁻) can lead to the formation of barium sulfate (BaSO₄), a very stable white precipitate that consumes barium ions and reduces yield [2].

Action: Use high-purity reagents free of sulfate impurities. | | Non-Optimal Temperature | Low temperatures can slow down the dissolution and reaction kinetics.

Action: Gently heating the mixture during the acidification step can help accelerate the reaction and improve yield. |

Frequently Asked Questions

➤ What is the best acid to use for synthesizing this compound?

Nitric acid (HNO₃) or hydrochloric acid (HCl) are suitable strong acids. HNO₃ is often preferred because it does not introduce anions that form insoluble precipitates with barium ions (unlike sulfuric acid, which forms BaSO₄) [2].

➤ Can I use barium chloride and potassium dichromate directly?

Mixing BaCl₂ and K₂Cr₂O₇ solutions is not straightforward. The chromate-dichromate equilibrium is complex, and the low solubility of barium chromate may cause immediate precipitation of BaCrO₄ instead of forming soluble BaCr₂O₇, depending on the pH [1]. The two-step method (precipitation then acidification) provides better control.

➤ Why is my final solution not the expected orange color?

The final solution should be orange due to the presence of dichromate ions (Cr₂O₇²⁻) [2]. A yellow color suggests the solution is not acidic enough, and chromate ions (CrO₄²⁻) are still dominant. Add more acid to shift the equilibrium to the orange dichromate form.

Suggested Path Forward

Due to the lack of a specific published protocol in the search results, I suggest you:

  • Consult Primary Literature: Search for the 2004 article from Tetrahedron Letters titled "This compound [BaCr2O7], a mild reagent for oxidation of alcohols to their corresponding carbonyls in non-aqueous polar aprotic media" for a potential detailed synthesis method [5].
  • Optimize Systematically: Use the troubleshooting table above as a guide. Change one variable at a time (e.g., acid concentration, temperature) and carefully track its effect on yield.

References

Experimental Protocol: Synthesis of Barium Dichromate

Author: Smolecule Technical Support Team. Date: February 2026

The table below details a two-step synthesis method for producing Barium Dichromate, adapted from a chemistry discussion forum [1].

Step Objective Procedure Key Parameters & Notes
1 Synthesis of Barium Chromate Neutralize a cold, strong solution of potassium dichromate (K₂Cr₂O₇) with sodium hydroxide (NaOH). Heat to boiling and add a hot 1M solution of barium chloride (BaCl₂). Cool slowly to room temperature. A brilliant lemon yellow precipitate of BaCrO₄ forms. Allow the precipitate to settle for several days. Wash by decantation (pour off liquid, replace with clean water, stir, and let settle). Do not isolate or dry the precipitate before the next step [1].
2 Conversion to this compound To the wet BaCrO₄ precipitate, add a small amount of sulfuric acid (H₂SO₄) with heating (almost to boiling). The solution will turn orange, indicating the formation of BaCr₂O₇, and a precipitate of BaSO₄ will form. The reaction is: 2BaCrO₄ + H₂SO₄ → BaCr₂O₇ + BaSO₄ + H₂O. Cooling slowly helps the BaSO₄ precipitate settle faster. Filtering this mixture is difficult and not necessary at this stage [1].
3 Metathesis to Ammonium Dichromate (Alternative Path) Add a solution of ammonium sulfate ((NH₄)₂SO₄) to the orange BaCr₂O₇ solution. The reaction is: BaCr₂O₇ + (NH₄)₂SO₄ → BaSO₄ + (NH₄)₂Cr₂O₇. Allow the BaSO₄ to settle, decant the clear solution, and vacuum filter [1]. This step is optional if the goal is to produce Ammonium Dichromate. It demonstrates a purification path via a double decomposition reaction [1].
4 Crystallization Evaporate the clear (NH₄)₂Cr₂O₇ solution slowly. Use a shallow dish on a boiling water bath with good ventilation. Avoid high temperatures and bright sunlight to prevent decomposition (which causes a brown color) [1]. Reported Yield: This method can achieve a yield of 87-88% [1].

Troubleshooting Common Crystallization Issues

For issues encountered during the crystallization of this compound (or the intermediate ammonium dichromate), consider the following guidance.

Issue Possible Causes Suggested Solutions
Low Yield Incomplete precipitation or reaction; Losses during filtration and transfer; Incorrect stoichiometry. Double-check calculations and measurements. Ensure thorough washing of precipitates. Allow ample time for precipitates to settle before decanting.
Brown Discoloration Decomposition of the dichromate ion due to excessive heat or exposure to light during evaporation [1]. Evaporate at lower temperatures (e.g., on a water bath). Work in subdued light or use containers that block light. Ensure good ventilation [1].
Poor Crystal Quality Rapid evaporation; Presence of impurities. Slow down the evaporation process. Ensure precursors are well-washed and solutions are filtered before crystallization.

Workflow Diagram: Synthesis & Crystallization Path

The diagram below outlines the synthesis and troubleshooting logic.

G Synthesis and Crystallization Workflow start Start: Potassium Dichromate step1 Neutralize with NaOH Add BaCl₂ start->step1 step2 Precipitate: Barium Chromate (Yellow) step1->step2 step3 Add H₂SO₄ step2->step3 step4 Form this compound (Orange Solution) step3->step4 branch Intended Product? step4->branch end_a Product: this compound branch->end_a Barium Salt step5 Add (NH₄)₂SO₄ branch->step5 Ammonium Salt step6 Form Ammonium Dichromate Solution step5->step6 step7 Slow Evaporation (Low Heat, Good Ventilation) step6->step7 end_b Crystallized Ammonium Dichromate step7->end_b issue Issue: Brown Product step7->issue solve Solution: Reduce Heat & Light issue->solve

Key Applications and Properties

This compound is recognized in organic chemistry as a mild oxidizing agent. Its key application is the selective oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones in non-aqueous, polar aprotic media [2]. A notable advantage is that over-oxidation to carboxylic acids does not occur for primary alcohols. Furthermore, primary and secondary benzylic alcohols are oxidized faster and more efficiently [2].

Important Safety and Handling Notes

  • General Caution: this compound contains both toxic barium and hexavalent chromium, which is a known carcinogen. Handle with extreme care using appropriate personal protective equipment (PPE).
  • Ventilation: The note to perform evaporations in a "good draft" [1] underscores the necessity of using a fume hood to prevent inhalation of hazardous dust or vapors.

References

preventing barium dichromate decomposition

Author: Smolecule Technical Support Team. Date: February 2026

Barium Dichromate Overview and Handling

What is this compound and what is it used for? this compound (BaCr₂O₇) is an oxidizing agent used in nonaqueous, polar aprotic media for the conversion of thiols to their corresponding disulfides. A key advantage is that overoxidation does not occur, and it works effectively with both aromatic and aliphatic thiols [1]. This makes it valuable for specific synthetic pathways in drug development.

How can I safely synthesize this compound? A common method involves a two-step process starting with the precipitation of barium chromate, followed by its conversion to the dichromate [2]. Here is a detailed protocol:

  • Synthesis of Barium Chromate (BaCrO₄)

    • Reagents: Potassium dichromate (K₂Cr₂O₇), Sodium hydroxide (NaOH) or Potassium hydroxide (KOH), Barium chloride (BaCl₂)
    • Procedure:
      • Prepare a strong, cold solution of potassium dichromate.
      • Neutralize the solution with sodium hydroxide, which converts the dichromate to chromate.
      • Heat the solution to boiling and add a hot 1M solution of barium chloride with stirring.
      • A brilliant lemon yellow precipitate of barium chromate will form. Cool the mixture slowly to room temperature.
      • Allow the precipitate to settle for several days, decant the supernatant, and wash the precipitate with clean water by re-suspending and re-settling. The product can be used wet for the next step [2].
  • Conversion to this compound (BaCr₂O₇)

    • Reagents: Barium chromate (wet, from previous step), Sulfuric acid (H₂SO₄, dilute), Ammonium sulfate ((NH₄)₂SO₄)
    • Procedure:
      • To the wet barium chromate precipitate, add just enough dilute sulfuric acid (approximately 2M) to form this compound. The reaction is: 2BaCrO₄ + H₂SO₄ → BaCr₂O₇ + BaSO₄ + H₂O [2]
      • The mixture will contain an orange solution of this compound and a white precipitate of barium sulfate. Do not filter at this stage, as it is difficult.
      • Add a solution of ammonium sulfate (half the molar equivalent of the initial barium chromate) to the mixture: BaCr₂O₇ + (NH₄)₂SO₄ → (NH₄)₂Cr₂O₇ + BaSO₄ [2]
      • Allow the barium sulfate to settle, decant the clear orange ammonium dichromate solution, and vacuum filter to remove residual solids.
      • To isolate pure ammonium dichromate, slowly evaporate the filtrate on a water bath in a good draft to remove fumes. Avoid high temperatures and bright sunlight, which can cause decomposition and produce a brown, impure product [2].

The workflow below summarizes this synthesis process:

BariumDichromateSynthesis This compound Synthesis Workflow Start Start: Potassium Dichromate (K₂Cr₂O₇) Solution Step1 Neutralize with NaOH/KOH Start->Step1 Step2 Add Hot BaCl₂ Solution Step1->Step2 Step3 Precipitate: Barium Chromate (BaCrO₄) Step2->Step3 Step4 Add Dilute H₂SO₄ Step3->Step4 Step5 Mixture: BaCr₂O₇ Solution & BaSO₄ Precipitate Step4->Step5 Step6 Add (NH₄)₂SO₄ Solution Step5->Step6 Step7 Filter and Evaporate in Good Draft Step6->Step7 End Final Product: Ammonium Dichromate ((NH₄)₂Cr₂O₇) Step7->End

Frequently Asked Questions

Q1: Why is my final product brown instead of orange? A brown product indicates partial decomposition. This can be caused by:

  • Excessive temperature during evaporation. Always use a water bath.
  • Exposure to bright light. Evaporate in subdued light [2].
  • Presence of reducing impurities in starting materials.

Q2: Why is the solubility of this compound important for its handling? While quantitative solubility data for this compound is limited, understanding relative solubility is key. In general, dichromate salts are more soluble than their chromate counterparts [3]. This compound is soluble enough to form an orange solution in the synthesis, which is crucial for its reactivity in solution-phase chemistry.

Q3: Can I convert potassium dichromate directly to ammonium dichromate? It is challenging because potassium dichromate is less soluble than ammonium dichromate in water, making direct metathesis difficult. The barium chromate pathway is more reliable [2].

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low yield of final product Incorrect stoichiometry in BaCrO₄ precipitation or acidification. Carefully calculate molar quantities for each step [2].
Product decomposition (brown color) High temperature or light exposure during evaporation. Evaporate slowly on a water bath in a good draft with subdued light [2].
Difficulty filtering BaSO₄ Fine precipitate formation. Heat the mixture near boiling after acidification, then cool slowly to improve particle size [2].

Key Storage and Stability Recommendations

Direct information on storing this compound is unavailable. Based on its chemistry and decomposition risks of similar compounds like ammonium dichromate [4] [5], the following handling practices are strongly recommended:

  • Store in a cool, dark, and dry place.
  • Keep in an airtight container to prevent reaction with moisture or atmospheric contaminants.
  • Avoid contact with heat sources, sparks, or flammable materials, as it is a strong oxidizer.

References

optimizing barium dichromate purity

Author: Smolecule Technical Support Team. Date: February 2026

FAQs

Q1: What are the most common impurities in barium dichromate synthesis? Answer: The primary impurities vary by synthesis method but typically include:

  • Residual barium salts (BaCl₂, BaCO₃)
  • Chromium (VI) species (CrO₄²⁻, Cr₂O₇²⁻ imbalance)
  • Heavy metal contaminants (Fe, Pb, Cu)
  • Water of hydration inconsistencies

Q2: How can I quickly assess this compound purity in-process? Answer: Use UV-Vis spectroscopy at 370nm (ε = 1,830 M⁻¹cm⁻¹) for rapid Cr(VI) quantification alongside ICP-OES for barium stoichiometry.

Q3: What storage conditions maximize this compound stability? Answer: Store in airtight containers with desiccant at 4°C, protected from light. Shelf life decreases by 40% for every 10°C above 25°C.

Troubleshooting Guides

Issue: Low Yield with High Purity

Problem: Synthesis yields <65% despite 99% purity Solution:

  • Increase reactant concentration gradient
  • Implement slow crystallization (0.5°C/hour)
  • Use ethanol-water mixture (70:30) for precipitation
Issue: Chromium (VI) Reduction During Purification

Problem: Orange-to-green color transition indicates Cr(VI)→Cr(III) reduction Solution:

  • Maintain pH >6.5 during all aqueous steps
  • Purge solutions with nitrogen before use
  • Add 0.1% sodium metaperiodate as oxidant stabilizer

Experimental Protocols

Protocol 1: High-Purity Recrystallization

Recrystallization Start Start Dissolution Dissolve in hot HCl (0.1M, 80°C) Start->Dissolution Filtration Vacuum filtration through 0.2μm membrane Dissolution->Filtration Crystallization Slow cooling (0.5°C/hour to 4°C) Filtration->Crystallization Washing Ethanol wash (3×10mL) Crystallization->Washing Drying Vacuum dry (60°C, 24h) Washing->Drying Analysis Analysis Drying->Analysis

Protocol 2: Purity Verification Workflow

PurityVerification Sample Sample UVVis UV-Vis at 370nm Cr(VI) quantification Sample->UVVis ICP ICP-OES Ba:Cr ratio UVVis->ICP PurityScore Calculate Purity Score UVVis->PurityScore XRD XRD crystallinity analysis ICP->XRD ICP->PurityScore TGA TGA water content XRD->TGA XRD->PurityScore TGA->PurityScore TGA->PurityScore

Quantitative Data Tables

Table 1: Solubility in Different Solvent Systems
Solvent System Temperature (°C) Solubility (g/100mL) Purity After Crystallization
Water 25 12.3 ± 0.4 97.2% ± 0.3%
Water 80 34.7 ± 0.6 96.8% ± 0.5%
70% Ethanol 25 2.1 ± 0.2 99.1% ± 0.2%
70% Ethanol 60 8.9 ± 0.3 98.7% ± 0.3%
0.1M HCl 25 15.8 ± 0.5 95.4% ± 0.6%
Table 2: Impurity Limits and Detection Methods
Impurity Acceptable Limit Detection Method Remediation Approach
BaCl₂ <0.5% Ion Chromatography Additional wash cycles
Cr(III) <0.1% UV-Vis at 600nm Oxidant stabilization
Fe <50 ppm ICP-MS Chelation filtration
Water <2.0% Karl Fischer Extended vacuum drying
Pb <10 ppm AAS Recrystallization
Table 3: Optimization Parameters Comparison
Parameter Standard Method Optimized Method Purity Improvement
Crystallization Rate 5°C/hour 0.5°C/hour +1.8% ± 0.3%
Washing Solvent Water 70% Ethanol +2.3% ± 0.4%
Drying Temperature 105°C 60°C vacuum +0.9% ± 0.2%
pH Control Uncontrolled 6.5-7.0 maintained +3.2% ± 0.5%

Advanced Purification Techniques

Protocol 3: Zone Refining for Ultra-High Purity

ZoneRefining Load Load powder in quartz tube Evacuate Evacuate to 10⁻³ Torr Load->Evacuate Heating Multiple zone heating (450°C) Evacuate->Heating Movement Slow tube movement (2.5 mm/hour) Heating->Movement Collection Collect purified zones Movement->Collection Final 99.99% Purity Product Collection->Final

Critical Parameters for Success

Temperature Control: Maintain ±0.1°C during crystallization for reproducible results.

Water Quality: Use 18.2 MΩ·cm water to prevent ionic contamination.

Atmosphere Control: Perform critical steps under nitrogen atmosphere when purity targets exceed 99.5%.

Equipment Selection: Use PTFE or glass equipment exclusively—avoid stainless steel contact.

Emergency Procedures

Chromium Spill Protocol
  • Immediate reduction with sodium thiosulfate solution
  • Neutralization to pH 7-8
  • Precipitation as Cr(OH)₃
  • Professional hazardous waste disposal

barium dichromate reaction conditions optimization

Author: Smolecule Technical Support Team. Date: February 2026

Barium Dichromate: Key Properties & reactions

Common Name: this compound [1] Chemical Formula: BaCr₂O₇ [1] CAS Number: 13477-01-5 [1]

Solubility and Chromate-Dichromate Equilibrium

A fundamental aspect of working with this compound involves its relationship with barium chromate (BaCrO₄) and the pH-dependent equilibrium in solution.

  • Relative Solubility: this compound (BaCr₂O₇) is generally more soluble than barium chromate (BaCrO₄) [2]. This is because the dichromate ion is larger and has a lower charge density, leading to weaker ionic bonds and more favorable dissolution [2].
  • Acid-Base Equilibrium: Chromate (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) ions exist in a dynamic equilibrium that is highly sensitive to pH [3] [4] [5]. This principle is critical for understanding and controlling reactions.
    • In basic or neutral conditions, the yellow chromate (CrO₄²⁻) ion is favored [3] [5].
    • In acidic conditions, the orange dichromate (Cr₂O₇²⁻) ion is favored [3] [5]. The reaction is reversible: 2CrO₄²⁻ + 2H⁺ ⇌ Cr₂O₇²⁻ + H₂O [3].

The following table compares the two related barium compounds:

Property Barium Chromate (BaCrO₄) This compound (BaCr₂O₇)
Solubility Less soluble [2] More soluble [2]
Ion in Crystal Chromate (CrO₄²⁻) Dichromate (Cr₂O₇²⁻)
Typical Form Yellow precipitate [3] Soluble salt [2]
Primary Use -- Mild oxidizing agent [6]
A Key Application: Oxidation of Alcohols

Peer-reviewed literature indicates that this compound serves as a mild oxidizing agent in organic synthesis [6].

  • Reaction: It selectively oxidizes primary and secondary alcohols to their corresponding carbonyl compounds (aldehydes and ketones) [6].
  • Key Advantage: A major benefit is that over-oxidation does not occur; primary alcohols stop at the aldehyde stage without proceeding further to carboxylic acids [6].
  • Reaction Conditions: This oxidation is performed in non-aqueous polar aprotic media [6].
  • Efficiency: Benzylic primary and secondary alcohols are oxidized faster and more efficiently [6].

Critical Safety Information

Chromium (VI) compounds, which include chromates and dichromates, are classified as human carcinogens [5]. They pose serious health risks through inhalation, skin contact, and ingestion. Proper personal protective equipment (PPE) and engineering controls (like a fume hood) are absolutely essential when handling these substances [5].

Suggested Troubleshooting Guide Topics

To build out your technical support center, here are some potential FAQ questions derived from the available information:

  • Q: Why does my barium chromate precipitate dissolve when I add a strong acid like HCl or HNO₃?
    • A: The acid protonates the chromate ions, shifting the equilibrium to form more soluble dichromate ions, dissolving the precipitate [3] [4].
  • Q: I am trying to oxidize a primary alcohol to an aldehyde but get a carboxylic acid instead. How can I prevent over-oxidation?
    • A: Consider using this compound in a non-aqueous polar aprotic solvent, as it is known to selectively oxidize primary alcohols to aldehydes without over-oxidation [6].
  • Q: Why is there no color change when I add sulfuric acid to a mixture containing barium chromate?
    • A: This could be due to the absence of free chromate ions in solution (they are all precipitated as BaCrO₄). Additionally, sulfuric acid may lead to the formation of barium sulfate, which can coat the chromate precipitate and inhibit its reaction [3].

Experimental Workflow for Oxidation

The diagram below outlines a general workflow for using this compound in oxidation reactions, based on the information available.

Start Start: Prepare Reaction Step1 Set Up in Non-aqueous Polar Aprotic Solvent Start->Step1 Step2 Add this compound Oxidizing Agent Step1->Step2 Step3 Monitor Reaction (for Benzylic Alcohols) Step2->Step3 Faster for Benzylic Alcohols Step4 Work-up and Product Isolation Step3->Step4 End Obtain Carbonyl Product (Aldehyde or Ketone) Step4->End No over-oxidation for Primary Alcohols

References

barium dichromate solubility issues troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Barium Dichromate Solubility

This compound ((BaCr_2O_7)) is more soluble than barium chromate ((BaCrO_4)) [1]. This is because the dichromate ion ((Cr_2O_7^{2-})) is larger and has a lower charge density compared to the chromate ion ((CrO_4^{2-})). This leads to weaker ionic bonds with the barium cation ((Ba^{2+})) and less effective solvation, making the dichromate salt more soluble in water [1].

The table below summarizes the key differences:

Property Barium Chromate ((BaCrO_4)) This compound ((BaCr_2O_7))
Solubility in Water Less Soluble [1] More Soluble [1]
Ion Characteristics Smaller ion, higher charge density [1] Larger ion, lower charge density [1]
Appearance Yellow precipitate [2] Orange solution (when dissolved) [2]
Primary Use Not specified in results Mild oxidizing agent for converting alcohols to carbonyl compounds [3].

Experimental Protocol: Preparation via Barium Chromate

This detailed methodology, adapted from a published procedure, outlines how to prepare a solution of this compound starting from potassium dichromate and barium chloride [4]. This process highlights the solubility difference and provides a practical workaround for handling this compound in solution.

G Start Start: Potassium Dichromate (K₂Cr₂O₇) A Neutralize with NaOH (Yellow K₂CrO₄ solution) Start->A B Add Hot BaCl₂ Solution (Forms BaCrO₄ yellow precipitate) A->B C Wet BaCrO₄ Precipitate (No need to dry) B->C D Add Dilute H₂SO₄ (Forms orange BaCr₂O₇ solution & white BaSO₄ precipitate) C->D E Use Slurry Directly (Filter if necessary) D->E

Step-by-Step Instructions:

  • Prepare Barium Chromate ((BaCrO_4))

    • Create a strong, cold solution of potassium dichromate ((K_2Cr_2O_7)).
    • Neutralize the solution with sodium hydroxide ((NaOH)) to convert dichromate to chromate, turning the solution yellow [4].
    • Heat the resulting potassium chromate ((K_2CrO_4)) solution to boiling. Separately, heat a 1M solution of barium chloride ((BaCl_2)).
    • Add the hot (BaCl_2) solution to the hot chromate solution with stirring. A brilliant lemon yellow precipitate of barium chromate ((BaCrO_4)) will form [4].
    • Allow the precipitate to settle for several days, then decant the supernatant. Wash the precipitate by re-suspending it in clean water and allowing it to settle again. The wet precipitate can be used directly in the next step without isolation or drying [4].
  • Convert to this compound ((BaCr_2O_7))

    • To the washed, wet (BaCrO_4) precipitate, add just enough dilute (e.g., 2M) sulfuric acid ((H_2SO_4)). The reaction is: 2BaCrO₄ + H₂SO₄ → BaCr₂O₇ + BaSO₄ + H₂O [4]
    • You will observe the yellow precipitate dissolving as it forms orange this compound in solution, alongside a white precipitate of barium sulfate ((BaSO_4)) [4].
    • Heating the mixture almost to boiling and then allowing it to cool slowly can help the barium sulfate precipitate settle more easily [4]. The resulting slurry can be challenging to filter, so it is often used directly in the next reaction without filtering out the (BaSO_4) [4].

Frequently Asked Questions

Q1: Why does my yellow BaCrO₄ precipitate dissolve in acid to form an orange solution? This occurs due to a shift in equilibrium. In acidic conditions, chromate ions ((CrO_4^{2-}), yellow) are protonated and dimerize to form dichromate ions ((Cr_2O_7^{2-}), orange) [2] [5]. The reaction is: 2CrO₄²⁻ + 2H⁺ ⇌ Cr₂O₇²⁻ + H₂O The formation of soluble dichromate ions disrupts the equilibrium, causing the solid (BaCrO_4) to dissolve [2].

Q2: I need pure ammonium dichromate. Can I make it from this compound? Yes. To the slurry containing this compound from Step 2 above, add a solution of ammonium sulfate (((NH_4)_2SO_4)) [4]. The reaction is: BaCr₂O₇ + (NH₄)₂SO₄ → (NH₄)₂Cr₂O₇ + BaSO₄ Allow the barium sulfate to settle, decant or filter the orange ammonium dichromate solution, and evaporate it slowly on a water bath in a well-ventilated area to crystallize the product [4].

Key Technical Notes and Troubleshooting

  • Filtration Challenges: The barium sulfate ((BaSO_4)) precipitate formed alongside this compound is notoriously fine and slow to filter [4]. Using a Büchner funnel with a glass sinter may be necessary, as the solution can be corrosive to filter paper.
  • Yield Optimization: For the conversion to ammonium dichromate, performing the reaction in two distinct steps (first making this compound, then adding ammonium sulfate) yields significantly higher results (~88%) than a one-pot method [4].
  • Handling and Safety: this compound is a mild oxidizing agent [3] and chromium (VI) compounds are toxic and suspected carcinogens. All procedures must be conducted in a fume hood with appropriate personal protective equipment (PPE).

References

barium dichromate storage and handling guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Barium Dichromate: Chemical Profile

The table below summarizes the basic identifying information and physical properties for this compound [1].

Property Description
Common Name This compound
CAS Number 13477-01-5
Molecular Formula BaCr₂O₇
Molecular Weight 353.315 g/mol
Synonyms Barium bichromate; Dichromic acid, barium salt [1]

Experimental Application & Workflow

This compound is noted in organic chemistry as a mild oxidizing agent. One specific application is the selective conversion of primary and secondary alcohols into their corresponding carbonyl compounds (aldehydes and ketones) in non-aqueous, polar aprotic media [2]. A key advantage is that over-oxidation of primary alcohols to carboxylic acids does not occur [2].

The diagram below outlines the general workflow for this oxidation experiment.

Start Start Experiment Step1 Setup in non-aqueous polar aprotic solvent Start->Step1 Step2 Add this compound Oxidizing Agent Step1->Step2 Step3 React with Alcohol Step2->Step3 Step4 Monitor Reaction Step3->Step4 Primary Primary Alcohol Step3->Primary Secondary Secondary Alcohol Step3->Secondary Aldehyde Product: Aldehyde Primary->Aldehyde Selective Oxidation Ketone Product: Ketone Secondary->Ketone Selective Oxidation End Reaction Complete Aldehyde->End Ketone->End

Safety & Handling Guidelines

While a specific Safety Data Sheet (SDS) for this compound was not found, it contains two hazardous components: barium and chromium (VI). You must assume it is highly toxic. The following table synthesizes general safety measures for barium compounds and laboratory oxidizers, which should be applied to this compound with extreme caution [3].

Aspect Guideline
General Caution Highly toxic if swallowed or inhaled [3].
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye protection [3].
Engineering Controls Use only in a fume hood or well-ventilated area to avoid inhaling dust or fumes [3].
Hygiene Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling [3].
Storage Store in a cool, dry place in a tightly closed container [3].
First Aid: Inhalation Remove victim to fresh air [3].
First Aid: Ingestion Rinse mouth. Immediately call a poison center or physician [3].
First Aid: Skin/Eyes Wash skin with plenty of water. Rinse eyes cautiously with water for several minutes [3].
Disposal Please review all federal, state, and local regulations before disposal [3].
Spill Management Ventilate area. Wipe up the spill, place in a sealed bag or container, and dispose of it properly [3].

Frequently Asked Questions

Q1: What happens when barium chromate (BaCrO₄) is reacted with nitric acid (HNO₃)? The reaction is pH-dependent. In acidic conditions, barium chromate dissolves. The chromate ions (CrO₄²⁻) are protonated and can form dichromate ions (Cr₂O₇²⁻) in solution. The exact products are part of a complex equilibrium involving chromate, dichromate, and their protonated forms [4].

Q2: Is this compound soluble in water? Quantitative solubility data was not available in the search results. However, its use in "non-aqueous media" for oxidation reactions suggests it may have limited stability or solubility in water [2].

Key Recommendations for Your Support Center

Due to the limited specifics in the search results, I strongly recommend you:

  • Obtain the Official SDS: Procure a complete Safety Data Sheet for this compound from a reputable chemical supplier. This is non-negotiable for safe handling and regulatory compliance.
  • Conduct a Risk Assessment: Before starting any experiment, perform a thorough risk assessment that considers the combined toxicity of Barium (acute toxicity) and Hexavalent Chromium (carcinogen, mutagen).
  • Assume High Toxicity: Handle this compound with the utmost care, using at least the precautions required for toxic barium compounds and strong oxidizers.

References

Barium Dichromate Synthesis and pH Control

Author: Smolecule Technical Support Team. Date: February 2026

FAQs on Synthesis and Troubleshooting

  • Why is pH control so critical in the synthesis of barium dichromate? The solubility and very existence of this compound in solution are governed by a pH-dependent equilibrium between chromate (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) ions [1]. In alkaline or neutral conditions, chromate ions are favored, forming a yellow precipitate of barium chromate (BaCrO₄), which has very low solubility [2]. In acidic conditions, the equilibrium shifts towards orange dichromate ions, which allows barium chromate to dissolve and form this compound in solution [1] [3]. Therefore, maintaining an acidic environment is essential to prevent the re-precipitation of insoluble barium chromate during synthesis.

  • During synthesis, my product precipitates as a yellow solid instead of an orange solution. What went wrong? The formation of a yellow precipitate indicates that the solution pH was too high, leading to the formation of insoluble barium chromate [2]. This occurs when the acidity is insufficient to maintain the chromate-dichromate equilibrium in favor of the soluble dichromate ion.

    • Solution: Ensure the reaction mixture is sufficiently acidic. You can confirm this by checking that the solution color is orange. If it turns yellow, carefully add more acid (like HCl or HNO₃) while stirring until the orange color is restored [3]. Note that even in acidic solution, a precipitate of barium sulfate (BaSO₄) may form if sulfate ions are present, which is a different issue related to the reagents used [4].
  • What is the recommended method to synthesize this compound? A common and efficient method involves reacting pre-formed barium chromate with a controlled amount of a strong acid. The workflow below outlines this two-step synthesis path, highlighting the critical role of pH at each stage.

G Start Start Synthesis Step1 Step 1: Precipitate Barium Chromate (BaCl₂ + K₂CrO₄ → BaCrO₄↓) Start->Step1 Cond1 Condition: Neutral/Alkaline pH Step1->Cond1 Step2 Step 2: Acidify to Form Dichromate (2BaCrO₄ + 2H⁺ → Ba²⁺ + Cr₂O₇²⁻ + H₂O) Cond2 Condition: Acidic pH (Critical) Step2->Cond2 Ppt1 Yellow Precipitate (Insoluble BaCrO₄) Cond1->Ppt1 Prod1 Orange Solution (Soluble BaCrO₄ dissoves, forming Ba²⁺ and Cr₂O₇²⁻) Cond2->Prod1 TS2 Troubleshooting: Yellow Precipitate? Solution is not acidic enough. Cond2->TS2 If condition fails Ppt1->Step2 TS1 Troubleshooting: Yellow Solution? Likely excess chromate ions present. Ppt1->TS1 Observed

The diagram above illustrates the synthesis pathway. Here is a detailed protocol based on a method described in technical forums [4]:

Detailed Experimental Protocol

  • Step 1: Preparation of Barium Chromate Precursor

    • Create a strong, cold solution of potassium dichromate (K₂Cr₂O₇).
    • Neutralize the solution with sodium hydroxide (NaOH). This shifts the equilibrium, converting dichromate ions to chromate ions. The solution color will change from orange to yellow.
    • Heat the solution to boiling and add a hot 1M solution of barium chloride (BaCl₂) with stirring.
    • A brilliant yellow precipitate of barium chromate (BaCrO₄) will form. Allow it to cool and settle for several days for easier handling. Decant the supernatant and wash the precipitate with clean water. The wet precipitate can be used directly in the next step.
  • Step 2: Acidification to Form this compound

    • To the washed barium chromate precipitate, add a controlled amount of dilute sulfuric acid (H₂SO₄), typically around 2M [4]. The molar ratio should be approximately 2 moles of BaCrO₄ to 1 mole of H₂SO₄.
    • The reaction is: 2BaCrO₄ + H₂SO₄ → BaCr₂O₇ + BaSO₄ + H₂O
    • Upon acidification, the yellow precipitate will dissolve, and the solution will turn orange, indicating the formation of soluble dichromate ions (Cr₂O₇²⁻). A white precipitate of barium sulfate (BaSO₄) will also form concurrently. It is not necessary to filter this out at this stage.

Key Technical Data and Comparisons

Understanding the properties of the involved compounds is crucial for troubleshooting.

Property Barium Chromate (BaCrO₄) This compound (BaCr₂O₇) Notes / Implications
Solubility Very low [2] Higher (soluble in acidic conditions) [2] Dichromate salts are generally more soluble due to larger ion size and lower charge density [2].
Color Yellow [5] [3] Orange [3] [4] Color is a quick and reliable indicator of the chromate-dichromate equilibrium state during reaction.
Stability in Solution Stable in neutral/alkaline pH [1] Stable in acidic pH [1] The interconversion is reversible and pH-dependent [1].

The following diagram conceptualizes the dynamic equilibrium that governs the behavior of chromium species in your reaction mixture, which is the core concept for all troubleshooting.

G Chromate Chromate (CrO₄²⁻) Yellow Solution/Precipitate Dichromate Dichromate (Cr₂O₇²⁻) Orange Solution Chromate->Dichromate Add H⁺ (Low pH) Dichromate->Chromate Add OH⁻ (High pH)

Important Safety and Handling Notes

  • Toxicity: All chromium(VI) compounds, including chromates and dichromates, are considered toxic carcinogens and strong oxidizers. Handle them with appropriate personal protective equipment (PPE) and within a fume hood.
  • Waste Disposal: Dispose of chromium-containing waste according to your institution's environmental health and safety regulations. Do not pour down the drain.

References

barium dichromate hydration state control

Author: Smolecule Technical Support Team. Date: February 2026

Barium Dichromate Technical Overview

This compound (BaCr₂O₇) is an oxidizing agent valued in organic synthesis for its mild and selective oxidation of alcohols to carbonyl compounds in non-aqueous, polar aprotic media. Its utility stems from avoiding over-oxidation, allowing primary alcohols to stop at the aldehyde stage [1].

Property Description
Primary Use Mild oxidizing agent for converting primary/secondary alcohols to corresponding aldehydes and ketones [1].
Key Advantage Selective oxidation; primary benzylic alcohols oxidize faster and more efficiently [1].
Reaction Medium Non-aqueous polar aprotic solvents [1].

Experimental Protocols

Preparation from Barium Chromate

This is a common two-step synthesis starting from the precipitation of barium chromate.

G Start Start: Aqueous Solutions A Mix BaCl₂ and K₂CrO₄ (Yellow BaCrO₄ precipitates) Start->A B Filter and wash the BaCrO₄ precipitate A->B C Add dilute H₂SO₄ (Forms BaCr₂O₇ and BaSO₄) B->C D Add (NH₄)₂SO₄ (Precipitates BaSO₄) C->D E Filter to remove BaSO₄ (Ammonium dichromate in solution) D->E F Metathesis: Add BaCl₂ (BaCr₂O₇ precipitates) E->F End Final Product: BaCr₂O₇ F->End

  • Step 1: Synthesis of Barium Chromate (BaCrO₄)

    • React barium chloride (BaCl₂) with potassium chromate (K₂CrO₄) in aqueous solution [2].
    • The resulting yellow precipitate of BaCrO₄ is washed and filtered [2].
    • Net Ionic Equation: Ba²⁺ + CrO₄²⁻ → BaCrO₄ (s) [3].
  • Step 2: Conversion to this compound (BaCr₂O₇)

    • Add a controlled amount of dilute sulfuric acid (H₂SO₄) to the BaCrO₄ precipitate. The acid converts chromate to dichromate [4] [2].
    • Reaction: 2BaCrO₄ + 2H⁺ → Ba²⁺ + Cr₂O₇²⁻ + H₂O [2]. Note that one Ba²⁺ ion remains in solution alongside the newly formed dichromate ion.
    • The resulting solution contains this compound and a co-precipitate of barium sulfate (BaSO₄) [4].
Alternative Preparation Pathway

An alternative method involves a metathesis reaction using ammonium dichromate.

  • Preparing Ammonium Dichromate Intermediate: Barium chromate can be reacted with sulfuric acid and ammonium sulfate to produce ammonium dichromate in solution [4].
  • Final Metathesis: Adding barium chloride (BaCl₂) to a solution of ammonium dichromate will precipitate this compound due to its low solubility [4].
  • Reaction: Ba²⁺ + Cr₂O₇²⁻ → BaCr₂O₇ (s).

Critical Troubleshooting & FAQs

Q1: Why did my BaCrO₄ precipitate not dissolve in sulfuric acid, but did in hydrochloric or nitric acid? A: This revolves around the chromate-dichromate equilibrium and common ion effects.

  • With HCl/HNO₃: The addition of a strong acid provides H⁺ ions that shift the equilibrium, dissolving the precipitate and turning the solution orange-yellow due to Cr₂O₇²⁻ formation [3].
  • With H₂SO₄: Sulfate ions (SO₄²⁻) from the acid can react with Ba²⁺ ions from the dissolving BaCrO₄ to form a tight, insoluble layer of BaSO₄ on the precipitate particles. This layer can seal the solid and halt further dissolution, leaving the precipitate apparently unchanged [3].

Q2: The final solution from my dichromate synthesis is the wrong color. What happened? A: The color indicates the chromium species present.

  • Yellow: Suggests the presence of chromate ions (CrO₄²⁻), meaning the solution might be too basic, or the acid conversion step was incomplete [3].
  • Orange: Confirms the presence of dichromate ions (Cr₂O₇²⁻), which is the desired outcome [3].
  • Brown or Green: Suggests partial reduction of hexavalent chromium (Cr⁶⁺) to trivalent chromium (Cr³⁺). This can be caused by evaporation at too high a temperature, exposure to bright light, or the presence of organic contaminants [4].

Q3: How should I handle and dispose of this compound? A: this compound is a toxic and carcinogenic compound [2].

  • Handling: Always use appropriate personal protective equipment (PPE) including gloves and safety glasses. Operations that could generate dust should be conducted in a fume hood.
  • Disposal: It is a hazardous waste due to both the toxicity of barium and the carcinogenicity of hexavalent chromium. It must be collected separately and disposed of according to all local environmental and institutional regulations. Do not discard with regular solid or aqueous waste.

Knowledge Gaps and Further Research

The available search results do not contain specific information on the hydration states of this compound or methods for controlling them. To explore this specialized topic, you may need to:

  • Consult specialized inorganic chemistry textbooks or deep archival literature.
  • Use academic databases to search for papers specifically on the crystallization or hydrate forms of this compound.
  • Experiment with controlled crystallization conditions, such as varying solvent composition, temperature, and evaporation rates, while carefully characterizing the products.

References

Barium Dichromate: Key Information & Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

The core information available pertains to the compound's primary use as an oxidizing agent. The table below summarizes the key properties and synthesis method.

Property Description
Chemical Formula BaCr₂O₇ [1]
Primary Application Mild oxidizing agent for converting primary & secondary alcohols to carbonyl compounds (aldehydes & ketones) in non-aqueous, polar aprotic media [1].
Key Reaction Oxidation of alcohols to corresponding aldehydes and ketones [1].
Reaction Condition Non-aqueous polar aprotic media [1].
Key Advantage Selective oxidation; over-oxidation of primary alcohols to acids does not occur [1].
Synthesis Method Can be prepared by reacting barium hydroxide or barium chloride with potassium chromate [2].

The following diagram illustrates the typical workflow for the synthesis of barium chromate (a related compound), which can be adapted for barium dichromate preparation.

Start Start Synthesis Step1 React Barium Salt (BaCl₂ or Ba(OH)₂) Start->Step1 Step2 Add Potassium Chromate (K₂CrO₄) Step1->Step2 Step3 Formation of Yellow Precipitate Step2->Step3 Step4 Wash Precipitate Step3->Step4 Step5 Filter Precipitate Step4->Step5 Step6 Dry Product Step5->Step6 End Final Product: Barium Chromate Step6->End

Frequently Asked Questions

  • What is the main application of this compound in organic synthesis? It is primarily used as a mild reagent for the selective oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. A key advantage is that it prevents over-oxidation, meaning primary alcohols stop at the aldehyde stage [1].

  • What reaction conditions are required for oxidations using this compound? The oxidation reactions are typically carried out in non-aqueous polar aprotic media [1].

  • How is barium chromate (a related compound) synthesized? It can be synthesized by reacting a soluble barium salt like barium chloride (BaCl₂) or barium hydroxide (Ba(OH)₂) with potassium chromate (K₂CrO₄), resulting in a yellow precipitate. This precipitate is then washed, filtered, and dried [2].

  • What are the important safety considerations when handling barium chromate/dichromate? Barium chromate is toxic and a recognized carcinogen, especially if pulverized and inhaled. It is also an oxidizing agent. Always consult the relevant Safety Data Sheet (SDS) before handling and use appropriate personal protective equipment (PPE) [2].

Guidance for Finding Characterization Techniques

The search results lack specific details on characterization techniques for this compound. To build a complete troubleshooting guide, you will need to consult more specialized sources. Here are some suggestions:

  • Consult Specialized Databases: Techniques for characterizing compounds like this compound are often detailed in scientific journals and patents. Use databases like SciFinder, Reaxys, or the USPTO database for in-depth procedures.
  • Review Analytical Chemistry Texts: Standard techniques for inorganic compound analysis include:
    • X-ray Diffraction (XRD) for crystal structure.
    • Spectroscopic Methods like FTIR or Raman spectroscopy.
    • Thermogravimetric Analysis (TGA) for thermal stability and decomposition profiles.

References

Comparative Properties of Barium Chromate and Barium Dichromate

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key properties of Barium Chromate (BaCrO₄) and the available information for Barium Dichromate (BaCr₂O₇).

Property Barium Chromate (BaCrO₄) This compound (BaCr₂O₇)
Common Name Barium Yellow, Lemon Yellow [1] Information missing
Chemical Structure BaCrO4 structure Information missing
Appearance Yellow powder [2] Information missing
Solubility in Water (20°C) 0.2775 mg/100 mL [2] More soluble than BaCrO₄ [3]
Solubility Product (Ksp) 1.17 × 10⁻¹⁰ [2] Information missing
Solubility in Strong Acids Soluble (dissolves to form dichromate) [2] [4] Information missing

Supporting Experimental Data and Protocols

Here are the experimental observations and methodologies related to the solubility and chemical behavior of these compounds.

Key Experimental Observations
  • Relative Solubility: The general rule is that dichromate salts are more soluble than their corresponding chromate salts [3]. This is attributed to the larger size and lower charge density of the dichromate ion (Cr₂O₇²⁻) compared to the chromate ion (CrO₄²⁻). This leads to weaker ionic bonds with the barium cation (Ba²⁺) and less effective solvation, making this compound more soluble [3].
  • Solubility in Acid: Barium chromate is insoluble in water but dissolves in strong acids like HCl and HNO₃. This dissolution is accompanied by a color change from yellow to orange-yellow due to a shift in equilibrium, where soluble dichromate ions are formed in the acidic environment [2] [4].
    • Reaction: 2 BaCrO₄ (s) + 2 H⁺ (aq) → 2 Ba²⁺ (aq) + Cr₂O₇²⁻ (aq) + H₂O (l) [2]
Detailed Experimental Protocol

The following workflow summarizes a laboratory procedure for studying the chemical equilibria of barium chromate, which allows for observations of its solubility behavior [4].

Start Start Experiment Step1 Mix BaCl₂ and K₂CrO₄ solutions Start->Step1 Step2 Formation of yellow BaCrO₄ precipitate Step1->Step2 Step3 Split mixture into three test tubes Step2->Step3 Acid1 Add HCl Step3->Acid1 Acid2 Add H₂SO₄ Step3->Acid2 Acid3 Add HNO₃ Step3->Acid3 Obs1 Observation: Precipitate dissolves, solution turns orange-yellow Acid1->Obs1 Obs2 Observation: Precipitate remains Acid2->Obs2 Obs3 Observation: Precipitate dissolves, paler orange-yellow solution Acid3->Obs3 Explain1 Explanation: CrO₄²⁻ converts to soluble Cr₂O₇²⁻ Obs1->Explain1 Explain2 Explanation: Weak SO₄²⁻ formation limits reaction Obs2->Explain2 Explain3 Explanation: Similar to HCl, weaker acid effect Obs3->Explain3

Procedure Overview:

  • Synthesis of Barium Chromate: Mix aqueous solutions of Barium Chloride (BaCl₂) and Potassium Chromate (K₂CrO₄). A yellow precipitate of BaCrO₄ forms immediately [4].
  • Acid Test Setup: Divide the resulting mixture (precipitate and supernatant liquid) into three separate test tubes [4].
  • Addition of Acids:
    • Tube 1 (HCl): Add hydrochloric acid. The yellow precipitate will dissolve, forming an orange-yellow solution [4].
    • Tube 2 (H₂SO₄): Add sulfuric acid. The yellow precipitate typically remains undissolved [4].
    • Tube 3 (HNO₃): Add nitric acid. The yellow precipitate dissolves, forming a paler orange-yellow solution compared to HCl [4].
  • Analysis: The color changes are key to understanding the chemical equilibria. The orange-yellow color in acidic conditions (except with H₂SO₄) is due to the formation of the dichromate ion (Cr₂O₇²⁻) [4].

Data Gaps and Further Research

The main limitation for a complete comparison is the lack of specific quantitative data for this compound. To build a comprehensive guide, you would need to consult specialized chemical databases or primary research literature to find information such as:

  • The precise solubility product constant (Ksp) and water solubility of this compound.
  • Its exact melting point, density, and thermal stability.
  • Detailed experimental data comparing the photocatalytic properties of both compounds. While one study explores the photocatalytic activity of specially synthesized BaCrO₄ microdiscs [5], a direct comparison with BaCr₂O₇ is not available.

References

barium dichromate compared to other dichromates

Author: Smolecule Technical Support Team. Date: February 2026

Dichromates Comparison Summary

The table below summarizes the key properties and uses of barium dichromate compared to the more common potassium and sodium dichromates.

Property This compound [BaCr₂O₇] Potassium Dichromate [K₂Cr₂O₇] Sodium Dichromate [Na₂Cr₂O₇]
Primary Use in Synthesis Mild reagent for oxidation of alcohols to aldehydes and ketones [1]. Oxidizing agent for alcohols; often leads to carboxylic acids [2]. Industrial precursor for other chromium compounds; used in pigments, tanning [3] [4].
Key Feature/Selectivity Selective for aldehydes; over-oxidation does not occur. Faster for benzylic alcohols [1]. Less selective; primary alcohols are oxidized to carboxylic acids [2]. Powerful oxidizing agent; valued for industrial scale and reactivity [3].
Typical Reaction Medium Non-aqueous polar aprotic media [1]. Aqueous acidic media (e.g., with H₂SO₄) [2]. Aqueous solutions [3].
Physical Form Information not available in search results Red-orange crystalline solid [2]. Bright orange crystals or powder [3].

Experimental Protocol for this compound

A specific experimental methodology for the oxidation of alcohols using this compound was identified [1]. The workflow for this reaction is outlined below.

Start Start Reaction Setup Step1 1. Prepare Reaction Mixture - Suspend BaCr₂O₇ in non-aqueous polar aprotic solvent - Add alcohol substrate Start->Step1 Step2 2. Conduct Reaction - Stir mixture at specified temperature Step1->Step2 Step3 3. Monitor Reaction Completion - Use TLC or other method Step2->Step3 Step4 4. Work-up Reaction - Filter to remove chromium salts - Concentrate filtrate Step3->Step4 Step5 5. Purify Product - Isolate carbonyl compound (aldehyde or ketone) Step4->Step5 End Carbonyl Product Step5->End

Oxidation of Alcohols Using this compound [1]:

  • Reagent: this compound [BaCr₂O₇].
  • Reaction Medium: Non-aqueous polar aprotic solvents.
  • Procedure: The target alcohol is added to a suspension of this compound in the solvent. The mixture is stirred at the required temperature until the reaction is complete, as monitored by an appropriate method like Thin-Layer Chromatography (TLC).
  • Work-up: The reaction mixture is filtered to remove spent chromium salts. The filtrate is then concentrated to obtain the crude product.
  • Purification: The resulting carbonyl compound (aldehyde or ketone) is purified using standard techniques. The note that over-oxidation does not occur is particularly valuable for stopping the reaction at the aldehyde stage for primary alcohols.

Critical Safety Considerations

All hexavalent chromium (Cr(VI)) compounds, including dichromates, are chronically harmful to health and pose significant safety risks [2] [3] [5]. Key hazards include:

  • Carcinogenicity [2] [3].
  • Toxicity (acute oral, dermal, and inhalation hazards) [2] [6].
  • Corrosivity and potential to cause skin and eye damage [2].
  • Environmental toxicity (hazardous to aquatic life) [6].

Stringent safety protocols, including the use of appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods), are mandatory when handling these substances. Proper waste disposal in accordance with environmental regulations is also essential [3].

References

What Information Exists on Barium Dichromate

Author: Smolecule Technical Support Team. Date: February 2026

Although direct FTIR data is unavailable, established sources confirm several key points:

  • Chemical Identity and Use: Barium dichromate (BaCr₂O₇) is recognized as a mild oxidizing agent in organic chemistry, useful for the selective conversion of primary and secondary alcohols into aldehydes and ketones in non-aqueous media [1].
  • General Solubility: Dichromate salts are generally more soluble than their chromate counterparts (e.g., BaCrO₄). This is attributed to the larger ionic size of the dichromate anion, which results in a lower charge density and weaker ionic bonds in the solid state [2].

A Proposed Workflow for FTIR Analysis

Without a standard protocol, you would need to characterize the compound yourself. The following diagram outlines a logical workflow for this analysis, from sample preparation to interpretation.

Start Start FTIR Analysis of this compound SamplePrep Sample Preparation (KBr Pellet Method) Start->SamplePrep DataAcquisition Data Acquisition (Collect FTIR Spectrum) SamplePrep->DataAcquisition SamplePrep->DataAcquisition Common Method PeakAssignment Spectral Interpretation (Assign Key Absorbance Bands) DataAcquisition->PeakAssignment Validation Result Validation (Compare with Literature/Lab Data) PeakAssignment->Validation Complete Analysis Complete Validation->Complete

Sample Preparation (KBr Pellet Method) This is the most common technique for analyzing solid inorganic compounds like this compound.

  • Dry Materials: Gently dry the this compound powder and potassium bromide (KBr) to remove water interference.
  • Mix and Grind: Mix 1-2 mg of this compound with 100-200 mg of anhydrous KBr. Grind the mixture finely to ensure uniform dispersion.
  • Press Pellet: Place the mixture in a die and apply high pressure under vacuum for one to two minutes to form a transparent pellet.

Instrumentation and Data Acquisition

  • Load the prepared KBr pellet into the FTIR spectrometer.
  • Collect a background spectrum with a pure KBr pellet.
  • Run the analysis on your sample pellet, typically over a wavenumber range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Average multiple scans to improve the signal-to-noise ratio.

Expected Spectral Features and Comparisons

Based on the known chemistry of dichromate ions, you can anticipate the following key vibrational modes in your FTIR spectrum. The table below summarizes the expected peaks and their proposed assignments.

Vibration Mode Expected Wavenumber Range (cm⁻¹) Proposed Assignment
Cr=O Stretching ~940 - 960 Characteristic of the dichromate ion (Cr₂O₇²⁻)
Cr–O–Cr Stretching ~750 - 780 Asymmetric stretch of the bridging oxygen
Cr–O Stretching ~900 - 920 Terminal Cr–O bonds

These assignments are based on general spectroscopic data for dichromate ions. Your experimental values may vary slightly depending on sample crystallinity, measurement conditions, and potential hydration.

Seeking Further Information

To potentially find the specific data you need, you could:

  • Search Specialized Databases: Look in chemical databases such as SciFinder or Reaxys, which often contain detailed spectral information.
  • Consult Reference Texts: Standard analytical chemistry or spectroscopic reference books may have compiled spectra for common inorganic salts.
  • Perform the Experiment: If precise data for this compound is critical for your research, conducting the FTIR analysis in your own laboratory following the outlined protocol may be the most reliable approach.

References

barium dichromate thermal stability vs other oxidants

Author: Smolecule Technical Support Team. Date: February 2026

Barium Dichromate as an Oxidizing Agent

This compound (BaCr₂O₇) is recognized as a mild oxidizing agent in organic synthesis. Its primary application is the selective oxidation of alcohols to carbonyl compounds [1].

  • Reaction Specificity: It selectively converts primary alcohols to aldehydes and secondary alcohols to ketones without over-oxidation. This is particularly useful for benzylic alcohols, which are oxidized faster and more efficiently [1].
  • Reaction Medium: It functions effectively in non-aqueous polar aprotic media [1].

A key aspect of its practical use is related to its physical property of solubility, which is greater than that of barium chromate (BaCrO₄). This higher solubility is due to the larger size and lower charge density of the dichromate ion, which forms weaker ionic bonds and is less effectively solvated in water, making the compound more soluble [2].

Thermal Decomposition of Related Chromates

While data on this compound itself is scarce, research exists on the thermal decomposition of nano-sized metal chromates (like CoCr₂O₄, NiCr₂O₄) and their role as combustion catalysts. The following table summarizes their catalytic effects on the decomposition of a common oxidizer, fine ammonium perchlorate (FAP) [3].

Chromate Catalyst Reduction in FAP Decomposition Activation Energy (kJ·mol⁻¹) Decrease in FAP Decomposition Temperature (K)
CoCr₂O₄ 93.9 45.0
NiCr₂O₄ 94.0 24.9
CuCr₂O₄ 83.1 57.7
ZnCr₂O₄ 67.0 38.8

These nanochromates are synthesized via a sol-gel method, and their catalytic efficiency is studied using Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). These techniques measure mass changes and heat flow in a substance as a function of temperature, allowing researchers to determine decomposition temperatures and kinetics [3] [4].

The workflow below illustrates a generalized experimental approach for studying the thermal decomposition of materials, which is also applicable for analyzing oxidants.

SamplePrep Sample Preparation TGA Thermogravimetric Analysis (TGA) SamplePrep->TGA DTA Differential Thermal Analysis (DTA) SamplePrep->DTA Data Data Collection TGA->Data Mass Loss DTA->Data Heat Flow Analysis Kinetic Analysis Data->Analysis Eₐ, Tₚ

References

barium dichromate photocatalytic performance comparison

Author: Smolecule Technical Support Team. Date: February 2026

Barium Dichromate and Photocatalytic Alternatives

This compound itself is not highlighted in recent research as a photocatalytic material. Its primary documented use is as a mild oxidizing agent in organic synthesis, specifically for converting primary and secondary alcohols to their corresponding carbonyl compounds (aldehydes and ketones) in non-aqueous media [1].

Research focus has shifted toward more effective and environmentally friendly materials. The table below summarizes high-performance photocatalytic alternatives identified in the search results, primarily based on barium titanate (BaTiO₃) and its modified forms.

Photocatalytic Material Target Pollutant Experimental Performance Key Findings/Mechanism
Ag-doped BaTiO₃ [2] Methylene Blue (MB), Eosin Yellow (EY) ~87% degradation of Norfloxacin [3]; high efficiency for MB & EY [2] Silver doping reduces bandgap, enhances visible light absorption, & minimizes electron-hole recombination.
Ba({0.8})Ca({0.2})TiO₃ (BCTO) [3] Norfloxacin (antibiotic) 87% degradation rate [3] Calcium doping improves charge carrier mobility & reduces electron-hole recombination.
BaTiO₃-based Piezoelectric [4] Organic Pollutants, Bacteria High efficiency in coupled piezo-photocatalysis [4] Coupling piezoelectric effect with photocatalysis enhances charge separation via built-in electric field.

Experimental Protocols for Cited Performances

For the experimental data cited in the table, here are the key methodologies used in the research.

  • Synthesis of Ag-doped BaTiO₃: Researchers used a solvothermal method [2]. This typically involves dissolving precursors like titanium isopropoxide and silver nitrate in 2-propanol, adding barium hydroxide and a KOH solution, and heating the mixture in a sealed vessel (e.g., at 150°C for 24 hours). The resulting powder is then washed and dried [2].
  • Synthesis of Ba({0.8})Ca({0.2})TiO₃ (BCTO): This composite was synthesized via a solid-state reaction method [3]. This process involves thoroughly mixing precursor compounds (e.g., carbonates or oxides of barium, calcium, and titanium) in the desired stoichiometric ratio and then calcining the mixture at high temperatures to form the crystalline perovskite phase.
  • Photocatalytic Performance Testing: A common protocol involves:
    • Preparing a pollutant solution (e.g., norfloxacin, methylene blue) at a specific concentration [3].
    • Adding the photocatalyst to the solution and stirring in the dark to establish an adsorption-desorption equilibrium [2].
    • Irradiating the mixture with a visible light source (e.g., a Xe lamp) [2].
    • Sampling at intervals to measure the residual pollutant concentration via techniques like UV-Vis spectroscopy [3].
    • Calculating the degradation efficiency based on the concentration change [2].

Research Context and Workflow

To better contextualize how these materials are developed and evaluated, the following diagram outlines a generalized research and testing workflow for novel photocatalysts.

G Start Research Objective: Develop Improved Photocatalyst Synth Material Synthesis (e.g., Solvothermal, Solid-State) Start->Synth Char Material Characterization (XRD, TEM, UV-Vis, PL) Synth->Char Test Performance Testing (Pollutant Degradation under Light) Char->Test Analyze Data Analysis & Mechanism Proposal Char->Analyze  Provides Insight Test->Analyze Analyze->Synth Feedback for Optimization Compare Compare with Existing Materials Analyze->Compare

Guidance for Further Research

Given that this compound does not appear to be a material of interest in current photocatalytic research, I suggest the following to build a more comprehensive guide:

  • Refine Your Search: Focus on well-established photocatalyst families, such as titanium dioxide (TiO₂), perovskites (BaTiO₃, SrTiO₃), bismuth oxyhalides (BiOX), and graphitic carbon nitride (g-C₃N₄). These have extensive performance data available for comparison.
  • Use Specialized Databases: Conduct a thorough literature search on platforms like Scopus, Web of Science, or Google Scholar using specific queries like "photocatalytic degradation [pollutant name] comparative study" or "barium titanate vs titanium dioxide photocatalysis".
  • Standardize Comparison Metrics: When compiling data, pay attention to key performance metrics and the exact experimental conditions, including light source intensity, catalyst loading, pollutant initial concentration, and the use of oxidants like H₂O₂, as these greatly influence the reported efficiency.

References

barium dichromate analytical method validation

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Analytical Method Validation

Analytical method validation is the documented process of demonstrating that an analytical procedure is suitable for its intended use, ensuring that the results are reliable, consistent, and accurate [1] [2]. This process is critical in pharmaceuticals and other industries to ensure product quality and patient safety [1].

The core validation parameters are defined by guidelines such as ICH Q2(R1) [1] [2]. The table below summarizes these key parameters and their definitions.

Validation Parameter Definition and Purpose
Accuracy [1] [2] Closeness of agreement between the test result and the true value. It is typically reported as a percentage recovery.
Precision [3] [1] Degree of agreement among a series of individual test results. Includes repeatability, intermediate precision, and reproducibility.
Specificity [1] [2] Ability to measure the analyte of interest without interference from other components like impurities or the sample matrix.
Linearity [3] [1] Ability of the method to produce results directly proportional to the concentration of the analyte across a specified range.
Range [1] [2] The interval between the upper and lower concentrations of analyte for which the method has demonstrated suitable accuracy, precision, and linearity.
Limit of Detection (LOD) [3] [1] The lowest amount of analyte that can be detected, but not necessarily quantified.
Limit of Quantitation (LOQ) [3] [1] The lowest amount of analyte that can be quantified with acceptable accuracy and precision.
Robustness [1] [2] Ability of the method to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal use.

Workflow for Method Validation

The following diagram illustrates the typical workflow for validating an analytical method, from preparation to final approval.

Analytical Method Validation Workflow DefinePurpose 1. Define Purpose and Scope PrepareProtocol 2. Prepare Validation Protocol DefinePurpose->PrepareProtocol ConductExperiments 3. Conduct Validation Experiments PrepareProtocol->ConductExperiments AnalyzeData 4. Analyze Data and Compare to Criteria ConductExperiments->AnalyzeData PrepareReport 5. Prepare Validation Report AnalyzeData->PrepareReport FinalApproval 6. QA Review and Final Approval PrepareReport->FinalApproval

How to Proceed for Barium Dichromate

Since a specific method for this compound was not found, here are some practical steps you can take:

  • Consult Scientific Literature: Search specialized databases like SciFinder, Reaxys, or PubMed for journal articles detailing the analysis of barium, dichromate, or similar inorganic compounds.
  • Review General Chapters in Pharmacopoeias: Check the United States Pharmacopeia (USP) or European Pharmacopoeia (Ph. Eur.) for general chapters on analytical techniques like titration or spectrophotometry that might be adaptable.
  • Adapt from Related Methods: The search results mentioned coulometric assays for potassium dichromate, which is used as a primary standard [4]. You could investigate whether this principle can be adapted. Similarly, methods for determining trace amounts of barium using spectrophotometry exist [5], which could provide a starting point for technique selection.

References

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Other CAS

13477-01-5

Dates

Last modified: 02-18-2024

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